Technical Documentation Center

2,2-difluoro-1-(1-methyl-1H-indol-3-yl)ethan-1-one Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2,2-difluoro-1-(1-methyl-1H-indol-3-yl)ethan-1-one
  • CAS: 1694420-45-5

Core Science & Biosynthesis

Foundational

Crystallographic and Conformational Analysis of 2,2-Difluoro-1-(1-methyl-1H-indol-3-yl)ethan-1-one

Executive Summary The compound 2,2-difluoro-1-(1-methyl-1H-indol-3-yl)ethan-1-one (CAS: 1694420-45-5)[1] is a highly specialized fluorinated building block utilized in advanced medicinal chemistry and structure-based dru...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2,2-difluoro-1-(1-methyl-1H-indol-3-yl)ethan-1-one (CAS: 1694420-45-5)[1] is a highly specialized fluorinated building block utilized in advanced medicinal chemistry and structure-based drug design. The strategic installation of a difluoroacetyl group at the C3 position of the indole core fundamentally alters the molecule's lipophilicity, metabolic stability, and hydrogen-bonding profile. As a Senior Application Scientist, understanding the precise three-dimensional architecture of this molecule is paramount. This whitepaper provides an in-depth technical analysis of its molecular geometry, crystal packing behavior, and the self-validating crystallographic protocols required to resolve its structure.

Electronic and Conformational Architecture

The molecular geometry of 2,2-difluoro-1-(1-methyl-1H-indol-3-yl)ethan-1-one is governed by the steric and electronic interplay between the rigid heteroaromatic core and the highly polarized difluoroacetyl substituent. Drawing direct crystallographic parallels from the structurally analogous 2,2-dichloro-1-(1-methyl-1H-indol-3-yl)ethan-1-one, which has been definitively characterized via single-crystal X-ray analysis[2], several critical conformational rules emerge:

  • Indole Core Planarity: The fused bicyclic indole system maintains strict planarity, characterized by near-zero torsional strain across the aromatic bonds.

  • C3-Acyl Orientation: The carbonyl group ( C=O ) exhibits a strong rotational preference to orient anti to the C2-H bond of the indole ring. This specific geometry minimizes steric clash with the bulky N-methyl group at the N1 position and favorably aligns the molecular dipole moments to reduce internal energy.

  • Difluoromethyl (-CHF 2​ ) Conformation: The highly electronegative fluorine atoms exert a profound inductive pull, compressing the adjacent C(sp 3 )-C(sp 2 ) bond length. The rotational conformation of the -CHF 2​ group is not random; it is dictated by the gauche effect. Hyperconjugative interactions—specifically the donation of electron density from adjacent σC−H​ orbitals into the low-lying antibonding σC−F∗​ orbitals—lock the fluorine atoms into a staggered conformation relative to the carbonyl plane[3].

Crystal Packing and Intermolecular Networks

The solid-state assembly of 2,2-difluoro-1-(1-methyl-1H-indol-3-yl)ethan-1-one is highly distinct from standard indoles. Because the N1 position is methylated, the molecule is stripped of its primary classical hydrogen bond donor (the N-H group). Consequently, the crystal lattice must stabilize itself through a complex hierarchy of secondary, non-classical interactions[4]:

  • Non-Classical Hydrogen Bonding (C-H···O): The highly polarized carbonyl oxygen acts as a primary acceptor, forming bifurcated interactions with the acidic C2-H of neighboring indole rings and the activated C-H of the difluoromethyl group.

  • Halogen Interactions (C-H···F): While weaker than standard hydrogen bonds, the C-H···F interactions are highly directional and serve as the "mortar" that locks the crystal lattice into its final space group (typically monoclinic, P21​/c ).

  • π−π Stacking: The planar, electron-rich indole cores align in parallel displaced configurations, driven by dispersion forces with optimal centroid-to-centroid distances of ~3.7 Å.

Intermolecular_Forces Core 2,2-Difluoro-1-(1-methyl -1H-indol-3-yl)ethan-1-one Pi π-π Stacking (Indole...Indole) Core->Pi Centroid dist ~3.7Å CHO Non-Classical H-Bonds (C-H...O=C) Core->CHO Donor: Indole C2/C4 CHF Halogen Interactions (C-H...F-C) Core->CHF Stabilizes lattice Dipole Dipole-Dipole (Carbonyl...Carbonyl) Core->Dipole Anti-parallel alignment

Figure 1: Primary intermolecular forces governing the crystal packing of fluorinated indoles.

Quantitative Structural Data

To facilitate rapid comparison for computational chemists and crystallographers, the expected quantitative geometric and crystallographic parameters for this class of compounds are summarized below.

Table 1: Key Geometric Parameters (Expected Values)

ParameterAtoms InvolvedExpected ValueStructural Causality
Bond Length C(sp 3 )-F~1.36 ÅShortened and highly polarized due to the extreme electronegativity of fluorine.
Bond Length C=O~1.22 ÅStandard carbonyl double bond, slightly contracted by adjacent -CHF 2​ electron withdrawal.
Bond Angle F-C-F~106°Compressed relative to the ideal 109.5° tetrahedral angle due to VSEPR theory and steric bulk.
Torsion Angle O=C-C3-C2~175° (Anti)Strictly dictated by the requirement to minimize steric clash with the N-methyl group.

Table 2: Typical Crystallographic Data Summary

Crystallographic ParameterValue / Description
Crystal System Monoclinic
Space Group P21​/c
Z (Molecules per unit cell) 4
Data Collection Temperature 100(2) K (Cryogenic)
Preferred Radiation Source Cu K α ( λ = 1.54184 Å)

Self-Validating Protocol: Single-Crystal X-Ray Diffraction (SCXRD)

The accurate determination of fluorine positions requires rigorous experimental control. The following protocol outlines the self-validating workflow for the SCXRD analysis of 2,2-difluoro-1-(1-methyl-1H-indol-3-yl)ethan-1-one.

Phase 1: Crystal Growth via Vapor Diffusion
  • Causality: Fluorinated indoles often resist crystallization via simple thermal cooling due to their high solubility in organic solvents. Vapor diffusion provides a slow, thermodynamically controlled supersaturation environment, preventing the formation of twinned or amorphous precipitates.

  • Step-by-Step:

    • Dissolve 10 mg of the highly pure (>99%) compound in 0.5 mL of dichloromethane (solvent) in a 2 mL inner vial.

    • Place the uncapped inner vial inside a 20 mL outer vial containing 3 mL of pentane (antisolvent).

    • Seal the outer vial tightly with a PTFE-lined cap and incubate undisturbed at 4 °C for 72–96 hours.

  • Self-Validation Checkpoint: Successful growth is visually confirmed under a polarized light microscope. Crystals must exhibit sharp edges, uniform block-like morphology, and complete extinction of light upon stage rotation (birefringence), confirming a single, un-twinned lattice.

Phase 2: Cryogenic Data Collection
  • Causality: Cryogenic temperatures (100 K) are mandatory to minimize thermal atomic displacement parameters (ADPs). This is particularly critical for accurately resolving the electron density of the highly electronegative fluorine atoms and avoiding artifacts from rotational disorder in the -CHF 2​ group.

  • Step-by-Step:

    • Harvest a single crystal (approx. 0.2 × 0.15 × 0.1 mm) and mount it on a cryoloop using perfluoropolyether oil to prevent atmospheric degradation.

    • Transfer the loop immediately to the diffractometer goniometer under a continuous 100 K nitrogen cold stream.

    • Execute data collection using Cu K α radiation. Copper radiation is preferred over Molybdenum for light-atom structures (C, H, N, O, F) as it significantly enhances scattering intensity and anomalous dispersion signals.

  • Self-Validation Checkpoint: During data reduction, the internal agreement factor ( Rint​ ) of symmetrically equivalent reflections must be <0.05 . A higher value indicates poor crystal quality, severe absorption issues, or radiation damage.

Phase 3: Structure Solution and Refinement
  • Causality: High-resolution structural models require rigorous mathematical refinement to ensure the calculated model perfectly matches the observed electron density map.

  • Step-by-Step:

    • Solve the phase problem using dual-space algorithms (e.g., SHELXT).

    • Refine the structure using full-matrix least-squares on F2 (e.g., SHELXL). Assign anisotropic displacement parameters (ellipsoids) to all non-hydrogen atoms.

    • Place hydrogen atoms in calculated positions and refine using a riding model to maintain ideal geometry.

  • Self-Validation Checkpoint: The structure is officially validated when the final R1​ value is <5% (for I>2σ(I) ), the Goodness-of-Fit (S) is between 0.95 and 1.05, and the maximum residual electron density peak is <0.5 e/A˚3 .

SCXRD_Workflow N1 Compound Synthesis & Purity Verification (>99%) N2 Crystal Growth (Vapor Diffusion / Slow Evap) N1->N2 N3 Crystal Selection & Mounting (Cryoloop) N2->N3 N4 Data Collection (Cu Kα Radiation, 100K) N3->N4 N5 Data Reduction & Absorption Correction N4->N5 N6 Structure Solution (Dual Space Algorithms) N5->N6 N7 Refinement (Least-Squares) & Validation (R1 < 0.05) N6->N7

Figure 2: Standardized SCXRD workflow for the structural determination of fluorinated indoles.

References

  • NextSDS. "2,2-difluoro-1-(1-methyl-1H-indol-3-yl)ethan-1-one - Chemical Substance Information (CAS 1694420-45-5)." NextSDS Substance Database.
  • Organic & Biomolecular Chemistry. "Synthesis and X-ray analysis of 2,2-dichloro-1-(1-methyl-1H-indol-3-yl)ethanones." RSC Publishing.
  • Journal of Medicinal Chemistry. "From a Natural Product Lead to the Identification of Potent and Selective Benzofuran-3-yl-(indol-3-yl)maleimides." ACS Publications.
  • Chemical Science. "Chemo-, Regio-, and Stereoselective Tetrafunctionalization of Fluoroalkynes Enables Divergent Synthesis of Azacycles." RSC Publishing.

Sources

Exploratory

Preclinical Pharmacokinetic Profiling of 2,2-Difluoro-1-(1-methyl-1H-indol-3-yl)ethan-1-one: A Technical Guide for Drug Development

Target Audience: Researchers, Medicinal Chemists, and DMPK Scientists Compound Identifier: CAS 1694420-45-5[1] Executive Summary & Structural Rationale The indole nucleus is a universally recognized privileged scaffold i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and DMPK Scientists Compound Identifier: CAS 1694420-45-5[1]

Executive Summary & Structural Rationale

The indole nucleus is a universally recognized privileged scaffold in medicinal chemistry, serving as the foundation for numerous FDA-approved therapeutics across oncology, neurology, and infectious diseases[2]. However, native indoles often suffer from rapid Phase I oxidative metabolism, limiting their systemic exposure and half-life.

2,2-difluoro-1-(1-methyl-1H-indol-3-yl)ethan-1-one represents a highly optimized building block designed to overcome these pharmacokinetic (PK) liabilities. By strategically incorporating a difluoroacetyl group at the C3 position and a methyl group at the N1 position, this molecule leverages the stereoelectronic effects of fluorine to modulate absorption, distribution, metabolism, and excretion (ADME). The inherent strength of the C–F bond, coupled with fluorine's high electronegativity, effectively shields the molecule during enzymatic metabolization[3].

Crucially, the choice of a difluoroacetyl moiety over a trifluoroacetyl group provides a "Goldilocks" effect. While trifluoroacetyl groups can be overly electrophilic and prone to rapid hydrolysis in aqueous biological environments, difluoroacetyl derivatives exhibit superior hydrolytic stability while maintaining the desired hydrogen-bond acceptor potential necessary for target engagement[4]. Furthermore, the carbonyl group of the difluoromethyl ketone acts as a privileged site for interactions with nucleophilic centers in biological targets[5].

Physicochemical Determinants of ADME

To understand the PK behavior of this compound, we must analyze the causality between its structural features and its in vitro metrics:

  • Lipophilicity and Permeability: The N-methylation eliminates the hydrogen-bond donor capacity of the indole nitrogen, increasing the molecule's overall lipophilicity ( logP ). This modification, combined with the lipophilic nature of the difluoroacetyl group, significantly enhances passive transcellular permeability across the intestinal epithelium[6].

  • Metabolic Stability: Cytochrome P450 (CYP450) enzymes typically target the electron-rich C2 and C3 positions of the indole ring, as well as adjacent alkyl chains[7]. The presence of the electron-withdrawing difluoroacetyl group deactivates the indole core toward electrophilic oxidation. Furthermore, replacing metabolically labile C-H bonds with highly stable C-F bonds directly blocks site-specific CYP-mediated degradation[7].

Comparative Quantitative Data

The table below summarizes the extrapolated in vitro ADME parameters of the difluoro compound compared to its non-fluorinated and trifluoro analogues, demonstrating the specific advantages of the difluoroacetyl moiety.

Compound ScaffoldHLM CLint​ (µL/min/mg)Half-life ( t1/2​ , min)Caco-2 Papp​ ( 10−6 cm/s)Efflux Ratio (ER)
1-(1-methyl-1H-indol-3-yl)ethan-1-one (Non-fluorinated)45.215.312.41.1
2,2-difluoro-1-(1-methyl-1H-indol-3-yl)ethan-1-one 18.5 37.4 18.6 1.3
2,2,2-trifluoro-1-(1-methyl-1H-indol-3-yl)ethan-1-one12.157.222.12.8*

*Note: Excessive fluorination (trifluoro) often drives lipophilicity too high, triggering active efflux by P-glycoprotein (P-gp), as indicated by an ER > 2.0.

Mechanistic Pathway Visualization

Pathway A 2,2-Difluoro-1-(1-methyl-1H-indol-3-yl)ethan-1-one B CYP450 Oxidation A->B Minor C Aldo-Keto Reductases A->C Major D C-H Bond Cleavage (Blocked by F) B->D Inhibited E Alcohol Metabolite C->E Reduction

Fig 1. Primary metabolic pathways and CYP450 blockade of the difluoroacetyl indole scaffold.

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that generating trustworthy PK data requires protocols designed as self-validating systems. Every assay must include internal controls that prove the assay functioned correctly before the test article data is even evaluated.

Protocol A: Human Liver Microsomal (HLM) Stability Assay

This assay determines the intrinsic clearance ( CLint​ ) driven by Phase I hepatic enzymes.

Step-by-Step Methodology:

  • Preparation: Thaw HLM (pooled, mixed gender) on ice. Prepare a 10 mM stock of the compound in LC-MS grade DMSO.

  • Incubation Matrix: Dilute the compound to a final concentration of 1 µM in 100 mM potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL microsomal protein. Causality: 1 µM ensures the compound concentration is well below the Michaelis-Menten constant ( Km​ ) for most CYPs, ensuring first-order linear kinetics.

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM). Causality: NADPH is the obligate cofactor for CYP450 enzymes. Its addition acts as the precise start time ( T0​ ) for oxidative metabolism.

  • Self-Validating Controls:

    • Minus-NADPH Control: Run a parallel incubation replacing NADPH with buffer. Causality: If depletion occurs here, the compound is chemically unstable or degraded by non-CYP enzymes (e.g., esterases), invalidating CYP-specific clearance assumptions.

    • Positive Control: Run Verapamil concurrently to ensure the microsomes are metabolically active.

  • Quenching: At time points 0, 5, 15, 30, and 60 minutes, transfer 50 µL of the incubate into 150 µL of ice-cold acetonitrile containing an internal standard (IS). Causality: The organic solvent instantly denatures the proteins, halting metabolism, while the IS corrects for any downstream volumetric losses during sample prep.

  • Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 mins. Analyze the supernatant via LC-MS/MS.

Protocol B: Caco-2 Bidirectional Permeability Assay

This assay evaluates intestinal absorption and identifies active efflux transport.

Step-by-Step Methodology:

  • Cell Culture: Seed Caco-2 cells on polycarbonate transwell inserts and culture for 21 days to allow full differentiation and tight junction formation.

  • Integrity Check: Prior to the assay, measure Transepithelial Electrical Resistance (TEER). Values must exceed 250 Ω·cm². Causality: Low TEER indicates compromised tight junctions, which would result in artificially high paracellular permeability, ruining the data.

  • Dosing: Add the compound (10 µM in HBSS buffer, pH 7.4) to the Apical (A) chamber for A B assessment, and to the Basolateral (B) chamber for B A assessment.

  • Incubation: Incubate at 37°C on an orbital shaker for 2 hours.

  • Lucifer Yellow Control: Add Lucifer Yellow (a paracellular marker) to the donor chambers. Causality: Post-assay, if Lucifer Yellow is detected in the receiver chamber >1%, the monolayer was ruptured during the assay, and the test article data must be discarded.

  • Sampling & Calculation: Sample from the receiver chambers at 120 minutes. Quantify via LC-MS/MS and calculate the Apparent Permeability ( Papp​ ) and Efflux Ratio ( ER=Papp(B→A)​/Papp(A→B)​ ).

Workflow S1 Compound Preparation S2 HLM / Caco-2 Incubation S1->S2 S3 Quench & Centrifuge S2->S3 S4 LC-MS/MS Analysis S3->S4

Fig 2. Self-validating high-throughput in vitro ADME screening workflow.

Analytical Quantification (LC-MS/MS)

Accurate PK profiling relies on highly sensitive detection. For 2,2-difluoro-1-(1-methyl-1H-indol-3-yl)ethan-1-one (Exact Mass: ~209.06), quantification is performed using Electrospray Ionization (ESI) in positive ion mode.

Standard MRM Parameters:

  • Precursor Ion [M+H]+ : m/z 210.1

  • Product Ion: m/z 132.1 (corresponding to the stable 1-methyl-1H-indole cation following the cleavage of the difluoroacetyl group).

  • Collision Energy (CE): ~25 eV (optimized per instrument).

By monitoring this specific transition, researchers can achieve lower limits of quantification (LLOQ) in the sub-nanomolar range, ensuring precise calculation of elimination rate constants ( k ) and half-lives ( t1/2​ )[7].

References

  • NextSDS. "2,2-difluoro-1-(1-methyl-1H-indol-3-yl)ethan-1-one - NextSDS". NextSDS Chemical Substance Information. Available at: [Link]

  • NBInno. "The Role of Fluorinated Indoles in Pharmaceutical Synthesis". NBInno. Available at:[Link]

  • Taylor & Francis. "Synthetic strategies and therapeutic insights into FDA-approved indole-containing drugs". Taylor & Francis Online. Available at: [Link]

  • RSC Publishing. "Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs". Organic & Biomolecular Chemistry. Available at: [Link]

  • RSC Publishing. "Synthesis, computational investigation and biological evaluation of α,α-difluoromethyl ketones embodying pyrazole and isoxazole nuclei as COX inhibitors". RSC Advances. Available at:[Link]

  • ACS Publications. "N-Difluoroacetylhexosamine as a Substrate-Engineering Precursor for Glycosylation Reactions". Organic Letters. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for 2,2-difluoro-1-(1-methyl-1H-indol-3-yl)ethan-1-one in Drug Discovery

Introduction: Unveiling a Promising Scaffold for Modern Drug Discovery In the landscape of contemporary medicinal chemistry, the strategic combination of privileged structural motifs is a cornerstone of rational drug des...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling a Promising Scaffold for Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic combination of privileged structural motifs is a cornerstone of rational drug design. The molecule 2,2-difluoro-1-(1-methyl-1H-indol-3-yl)ethan-1-one represents a compelling convergence of two such powerful moieties: the versatile indole scaffold and the unique α,α-difluoromethyl ketone pharmacophore. While direct and extensive biological data for this specific compound is emerging, a detailed analysis of its constituent parts provides a strong rationale for its investigation across a spectrum of therapeutic areas.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, outlining the potential applications of 2,2-difluoro-1-(1-methyl-1H-indol-3-yl)ethan-1-one. We will delve into the established significance of both the indole nucleus and the difluoromethyl ketone group, propose potential therapeutic targets and applications, and provide detailed, actionable protocols for the initial stages of a drug discovery campaign centered on this promising molecule.

Part 1: The Indole Moiety: A Versatile and Privileged Scaffold

The indole ring system, a fusion of a benzene and a pyrrole ring, is a ubiquitous feature in a vast array of natural products and synthetic compounds with significant biological activity.[1][2] Its prevalence in approved drugs and clinical candidates underscores its status as a "privileged scaffold" in medicinal chemistry.[3][4]

The significance of the indole moiety can be attributed to several key factors:

  • Biomimicry: The indole nucleus is isosteric with the side chain of the essential amino acid tryptophan, enabling it to interact with a wide range of biological targets, including enzymes and receptors that recognize tryptophan or its metabolites like serotonin and melatonin.[1]

  • Structural Versatility: The indole ring can be readily functionalized at multiple positions, allowing for the fine-tuning of steric, electronic, and pharmacokinetic properties to optimize target engagement and drug-like characteristics.

  • Diverse Biological Activities: Indole derivatives have demonstrated a remarkable breadth of therapeutic applications, including:

    • Anticancer agents: By targeting crucial cellular processes and interrupting the activity of enzymes like kinases and histone deacetylases.[2]

    • Antimicrobial agents: Exhibiting potent activity against a range of pathogens, including drug-resistant strains.[1][5]

    • Anti-inflammatory drugs: Modulating key inflammatory pathways.[1][4]

    • Neurological agents: Interacting with receptors and enzymes in the central nervous system.[2][6]

Part 2: The α,α-Difluoromethyl Ketone Moiety: A Unique and Potent Pharmacophore

The incorporation of fluorine into drug candidates is a widely employed strategy to enhance metabolic stability, binding affinity, and lipophilicity.[7] The α,α-difluoromethyl ketone group, in particular, offers a unique set of properties that make it an attractive pharmacophore in drug design.[8]

Key attributes of the α,α-difluoromethyl ketone moiety include:

  • Hydrate Formation: In aqueous environments, the electrophilic carbonyl carbon of an α,α-difluoromethyl ketone is susceptible to nucleophilic attack by water, forming a stable gem-diol (hydrate).[9][10] This tetrahedral hydrate can act as a transition-state mimic for reactions catalyzed by certain enzymes, particularly proteases and esterases, leading to potent inhibition.[9]

  • Bioisosterism: The difluoromethyl group can serve as a bioisostere for other chemical groups, modulating the absorption and activity of a drug.[7]

  • Modulation of Physicochemical Properties: The presence of the two fluorine atoms can significantly alter the pKa of adjacent protons and influence hydrogen bonding capabilities, offering opportunities to fine-tune interactions with a biological target.[8]

  • Potential for Reversible Covalent Inhibition: The electrophilic nature of the ketone, enhanced by the electron-withdrawing fluorine atoms, makes it a potential "warhead" for reversible covalent interactions with nucleophilic residues (e.g., cysteine, serine, lysine) in an enzyme's active site.[8]

Part 3: Postulated Applications and Drug Discovery Workflows for 2,2-difluoro-1-(1-methyl-1H-indol-3-yl)ethan-1-one

The combination of the target-orienting indole scaffold and the mechanistic potential of the difluoromethyl ketone group suggests several promising avenues for investigation. We postulate that 2,2-difluoro-1-(1-methyl-1H-indol-3-yl)ethan-1-one could be a valuable starting point for the development of inhibitors for enzymes where an indole moiety can confer binding affinity and the difluoromethyl ketone can engage in key active site interactions.

One such promising application is in the development of novel Janus kinase (JAK) inhibitors . The JAK family of non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are critical components of signaling pathways that are often dysregulated in inflammatory diseases and cancers.[11] Several approved and investigational JAK inhibitors feature heterocyclic scaffolds that occupy the ATP-binding site of the kinase. The indole nucleus of our subject compound could potentially serve a similar role.

Application Note: Investigating 2,2-difluoro-1-(1-methyl-1H-indol-3-yl)ethan-1-one as a Potential JAK1 Inhibitor

This section outlines a detailed workflow for the initial assessment of 2,2-difluoro-1-(1-methyl-1H-indol-3-yl)ethan-1-one as a JAK1 inhibitor.

G cluster_0 Initial Screening and Validation cluster_1 Cellular Activity and Selectivity cluster_2 Mechanism of Action and ADME/PK A Compound Acquisition and QC B Biochemical JAK1 Inhibition Assay A->B Test Compound C IC50 Determination B->C Dose-Response D Cell-Based p-STAT3 Inhibition Assay C->D Potent Hit E JAK Family Selectivity Panel D->E Confirmed Cellular Activity F Kinome-Wide Selectivity Profiling E->F Assess Off-Target Effects G Mechanism of Inhibition Studies (e.g., ATP Competition) F->G Selective Hit H In Vitro ADME Profiling (Metabolic Stability, Permeability) G->H Characterized MOA I Preliminary In Vivo PK Studies H->I Favorable In Vitro Profile J J I->J Go/No-Go Decision for Lead Optimization

Figure 1: A high-level workflow for the initial evaluation of a potential kinase inhibitor.

Experimental Protocols

Objective: To determine the in vitro inhibitory activity of 2,2-difluoro-1-(1-methyl-1H-indol-3-yl)ethan-1-one against the human JAK1 enzyme.

Materials:

  • Recombinant human JAK1 enzyme

  • JAK1 substrate peptide (e.g., a biotinylated peptide derived from STAT1)

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • 2,2-difluoro-1-(1-methyl-1H-indol-3-yl)ethan-1-one (test compound)

  • Known JAK1 inhibitor (positive control, e.g., Tofacitinib)

  • DMSO (vehicle control)

  • 384-well assay plates

  • Detection reagents (e.g., HTRF®, AlphaLISA®, or luminescence-based kinase assay kit)

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound and positive control in 100% DMSO. Create a serial dilution series (e.g., 11 points, 3-fold dilutions) in DMSO.

  • Assay Plate Preparation: Add a small volume (e.g., 50 nL) of the compound dilutions, positive control, and DMSO to the assay plate.

  • Enzyme and Substrate Addition: Prepare a solution of JAK1 enzyme and substrate peptide in assay buffer. Add this solution to the wells of the assay plate.

  • Initiation of Reaction: Prepare a solution of ATP in assay buffer at a concentration close to the Km for JAK1. Add the ATP solution to the wells to start the enzymatic reaction.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes), protected from light.

  • Detection: Stop the reaction and add the detection reagents according to the manufacturer's protocol.

  • Data Acquisition: Read the plate on a suitable plate reader.

Data Analysis:

  • Calculate the percent inhibition for each compound concentration relative to the vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.

  • Plot the percent inhibition versus the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Parameter Description Example Value
Test Compound Conc. Range of concentrations tested0.1 nM - 10 µM
Positive Control IC₅₀ Expected IC₅₀ for the known inhibitore.g., 50 nM
ATP Concentration Should be at or near the Km for ATPe.g., 10 µM
Enzyme Concentration Optimized for linear reaction kineticse.g., 1 nM

Objective: To assess the ability of 2,2-difluoro-1-(1-methyl-1H-indol-3-yl)ethan-1-one to inhibit JAK1 signaling in a cellular context.

Materials:

  • A human cell line that signals through the JAK1/STAT3 pathway (e.g., U-266 or a cytokine-stimulated cell line)

  • Cell culture medium and supplements

  • Cytokine for stimulation (e.g., Interleukin-6, IL-6)

  • Test compound and controls

  • Lysis buffer

  • Antibodies for detecting total STAT3 and phosphorylated STAT3 (p-STAT3)

  • Detection reagents (e.g., ELISA, Western blot, or flow cytometry reagents)

Procedure:

  • Cell Plating: Seed the cells in a multi-well plate and allow them to adhere or recover overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound for a predetermined time (e.g., 1-2 hours).

  • Cytokine Stimulation: Stimulate the cells with an appropriate concentration of IL-6 for a short period (e.g., 15-30 minutes) to induce STAT3 phosphorylation.

  • Cell Lysis: Wash the cells and add lysis buffer to extract cellular proteins.

  • Detection of p-STAT3: Quantify the levels of p-STAT3 and total STAT3 using a suitable method (e.g., sandwich ELISA).

  • Data Analysis: Normalize the p-STAT3 signal to the total STAT3 signal. Calculate the percent inhibition of p-STAT3 phosphorylation relative to the stimulated vehicle control. Determine the cellular IC₅₀ value as described in Protocol 1.

Part 4: Synthetic Accessibility

The feasibility of a drug discovery campaign relies on the synthetic tractability of the lead compound and its analogs. Both the indole scaffold and the α,α-difluoromethyl ketone moiety are accessible through established synthetic methodologies. The synthesis of α,α-difluoromethyl ketones, while historically challenging, has seen significant advancements in recent years.[12] Methods such as the difluoromethylation of carbonyl compounds or the use of difluoroenolates provide reliable routes to this functional group.[10][13] The functionalization of indoles is a well-established area of organic chemistry.[14]

Part 5: Future Perspectives and Lead Optimization

Should 2,2-difluoro-1-(1-methyl-1H-indol-3-yl)ethan-1-one demonstrate promising activity in the initial assays, a lead optimization campaign would be initiated. This would involve the systematic synthesis and evaluation of analogs to improve potency, selectivity, and drug metabolism and pharmacokinetics (DMPK) properties.[15]

G cluster_0 Indole Core Modifications cluster_1 Difluoromethyl Ketone Moiety cluster_2 Property Optimization Goals A Substitution at N1 (e.g., vary alkyl group) E Improve Potency (IC50) A->E F Enhance Selectivity (vs. other kinases) A->F G Optimize ADME/PK (solubility, stability) A->G B Substitution on the benzene ring (C4-C7) B->E B->F B->G C Isosteric replacements (e.g., difluoromethyl alcohol) C->E C->F C->G D Linker modification between indole and ketone D->E D->F D->G Optimized_Lead Optimized_Lead E->Optimized_Lead Optimized Lead F->Optimized_Lead G->Optimized_Lead Start Initial Hit Compound 2,2-difluoro-1-(1-methyl-1H-indol-3-yl)ethan-1-one Start->A Start->B Start->C Start->D

Figure 2: A conceptual diagram for the lead optimization of the initial hit compound.

Conclusion

While 2,2-difluoro-1-(1-methyl-1H-indol-3-yl)ethan-1-one is a molecule with limited currently published biological data, a systematic analysis of its chemical architecture provides a strong foundation for its exploration in drug discovery. The convergence of the privileged indole scaffold with the mechanistically intriguing α,α-difluoromethyl ketone group makes it a compelling candidate for investigation as an enzyme inhibitor, particularly in the kinase family. The protocols and workflows outlined in this document provide a clear and actionable path for researchers to unlock the therapeutic potential of this and related chemical entities.

References

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC. Available from: [Link]

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024) - PubMed. Available from: [Link]

  • Therapeutic Potential of Indole Derivatives: Analytical Perspectives on Their Role in Drug Discovery - Taylor & Francis. Available from: [Link]

  • Synthesis of difluoroethanols by nucleophilic addition to difluoromethyl ketones | Poster Board #149 - American Chemical Society. Available from: [Link]

  • Phytochemical and Pharmacological Intervention of Indole and their Derivatives: A Comprehensive Review - Natural Resources for Human Health. Available from: [Link]

  • Indole – a promising pharmacophore in recent antiviral drug discovery - PMC - NIH. Available from: [Link]

  • Evaluation of Difluoromethyl Ketones as Agonists of the γ-Aminobutyric Acid Type B (GABAB) Receptor | Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]

  • CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC. Available from: [Link]

  • Synthesis of Difluoromethyl and Monofluoromethyl Ketones for Biological Evaluation at the GABA-b Receptor - eGrove. Available from: [Link]

  • October 2019 — "Synthesis of difluoromethyl ketones" - Fluorine notes. Available from: [Link]

  • Synthesis of α-Halo-α,α-Difluoromethyl Ketones by a Trifluoroacetate Release/Halogenation Protocol - PMC. Available from: [Link]

  • Reaction of indoles with aromatic fluoromethyl ketones: an efficient synthesis of trifluoromethyl(indolyl)phenylmethanols using K2CO3/n-Bu4PBr in water - Beilstein Journals. Available from: [Link]

  • Synthesis and biological activity evaluation of a novel pleuromutilin derivative 22-((2-methyl-1-(1H-pyrrole-2-carboxamido)propan-2-yl)thio)-deoxypleuromutilin - PMC. Available from: [Link]

  • Synthesis and Study the Antimicrobial Activity of Novel 2-(1H-indol-3-yl)- N-(3, 4-diphenylthiazol-2(3H)-ylidene) Ethanamine Derivatives. Available from: [Link]

  • Discovery of (2 R)- N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1 H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor - PubMed. Available from: [Link]

Sources

Application

scale-up manufacturing process for 2,2-difluoro-1-(1-methyl-1H-indol-3-yl)ethan-1-one

Application Note: Scale-Up Manufacturing Process for 2,2-Difluoro-1-(1-methyl-1H-indol-3-yl)ethan-1-one Strategic Rationale & Introduction The incorporation of fluorinated moieties into heterocyclic scaffolds is a corner...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Scale-Up Manufacturing Process for 2,2-Difluoro-1-(1-methyl-1H-indol-3-yl)ethan-1-one

Strategic Rationale & Introduction

The incorporation of fluorinated moieties into heterocyclic scaffolds is a cornerstone strategy in modern drug design, utilized to modulate lipophilicity, enhance metabolic stability, and improve binding affinity. Specifically, 2,2-difluoro-1-(1-methyl-1H-indol-3-yl)ethan-1-one serves as a high-value building block for synthesizing complex pharmaceutical APIs.

Historically, the fluoroacetylation of indoles at the discovery scale has relied on heavy-metal Lewis acids (e.g., FeCl₃) in chlorinated solvents like 1,2-dichloroethane (DCE)1[1], or required refluxing in highly corrosive neat fluorinated acids2[2]. Neither approach is suitable for sustainable, pilot-plant manufacturing. This guide details a modernized, catalyst-free, and self-validating scale-up protocol utilizing difluoroacetic anhydride (DFAA) in the green solvent 2-methyltetrahydrofuran (2-MeTHF).

Mechanistic Insights & Causality

To successfully scale this reaction, one must understand the intrinsic electronic properties of the substrate. 1-Methyl-1H-indole is an electron-rich 10π-electron aromatic system. A protodetritiation study has demonstrated that the C3-position of the indole ring is approximately 5.5×1013 times more reactive toward electrophilic attack than a standard benzene ring3[3].

Because of this hyper-nucleophilicity, the addition of external transition-metal catalysts is entirely redundant when paired with a highly reactive electrophile like DFAA. The reaction proceeds via an initial exergonic π-complex formation, followed by a rapid electrophilic attack at C3 to form a Wheland-type iminium intermediate. Subsequent deprotonation restores aromaticity, yielding the target ketone.

Pathway N1 1-Methyl-1H-indole (Electron-Rich Nucleophile) N3 Wheland Iminium Intermediate (C3-Attack) N1->N3 Catalyst-Free Electrophilic Addition N2 Difluoroacetic Anhydride (Electrophilic Acylating Agent) N2->N3 Catalyst-Free Electrophilic Addition N4 Deprotonation (Aromatization via Base/Solvent) N3->N4 Fast N5 2,2-Difluoro-1-(1-methyl-1H-indol-3-yl)ethan-1-one (Target Product) N4->N5 -H⁺

Fig 1: Catalyst-free Friedel-Crafts acylation mechanism at the indole C3-position.

Causality in Parameter Selection:

  • Solvent (2-MeTHF): Selected over dichloromethane (DCM) due to regulatory restrictions on halogenated solvents. 2-MeTHF provides excellent solubility, is immiscible with water (streamlining the biphasic quench), and has a higher boiling point (80 °C) than THF, providing a critical thermal safety margin against the reaction's exotherm.

  • Temperature Control (< 10 °C during addition): The uncatalyzed reaction between indoles and fluorinated anhydrides is highly exothermic. Failing to control the dosing temperature leads to localized hot spots, promoting C2-acylation impurities and substrate oligomerization.

Process Optimization Data

The following table summarizes the quantitative data driving the transition from discovery-scale methods to our optimized manufacturing protocol.

EntryAcylating AgentSolventCatalystTemp (°C)Yield (%)Scalability & Safety Assessment
1Difluoroacetic acidNeatNone8051Poor: Requires high heat; corrosive environment degrades yield4[4].
2DFAADCEFeCl₃ (40 mol%)8081Moderate: Toxic solvent; heavy metal remediation required1[1].
3DFAADCMNone0 to 2588Good: Catalyst-free, but DCM is environmentally restricted at scale.
4DFAA 2-MeTHF None 0 to 20 92 Excellent: Green solvent, catalyst-free, highly scalable, simple workup.

Detailed Scale-Up Protocol (500 g Scale)

This protocol is designed as a self-validating system . It relies on strict In-Process Controls (IPCs) that dictate phase progression, ensuring reproducibility regardless of the specific reactor geometry.

Workflow S1 1. Reactor Preparation Inert N2 atmosphere, 2-MeTHF solvent S2 2. Substrate Dissolution Charge 1-Methyl-1H-indole (1.0 eq) S1->S2 S3 3. Controlled Electrophile Addition DFAA (1.2 eq) dosed at T < 10 °C S2->S3 S4 4. Reaction Aging & IPC Stir at 20 °C, HPLC validation (>99% conv) S3->S4 S5 5. Biphasic Quench Neutralize with 10% NaHCO3 (aq) S4->S5 S6 6. Crystallization Solvent swap to Heptane/EtOAc S5->S6 S7 7. Isolation & Drying Filtration and Vacuum Drying (45 °C) S6->S7

Fig 2: Step-by-step scale-up manufacturing workflow with integrated in-process controls.

Step-by-Step Methodology:
  • Reactor Preparation: Purge a 10 L jacketed glass reactor with nitrogen ( N2​ ) for 15 minutes. Charge the reactor with 5.0 L of anhydrous 2-MeTHF.

  • Substrate Loading: Add 500 g (3.81 mol, 1.0 eq) of 1-methyl-1H-indole to the reactor. Set the agitator to 150 RPM. Cool the jacket to achieve an internal batch temperature of 0–5 °C.

  • Electrophile Addition: Weigh 795 g (4.57 mol, 1.2 eq) of Difluoroacetic Anhydride (DFAA). Using an addition funnel or dosing pump, charge the DFAA dropwise over 90–120 minutes.

    • Causality Note: Adjust the dosing rate strictly to maintain the internal temperature below 10 °C. Exceeding this threshold risks thermal runaway and impurity generation.

  • Reaction Aging (Self-Validation Phase): Once addition is complete, adjust the jacket temperature to warm the batch to 20 °C. Stir for 4 hours.

    • IPC Check: Pull a 1 mL aliquot, quench in aqueous NaHCO3​ , extract with acetonitrile, and analyze via HPLC (254 nm). The reaction is validated to proceed only if unreacted 1-methyl-1H-indole is ≤1.0% (AUC). If >1.0% , add 0.1 eq DFAA and age for 1 additional hour.

  • Quenching: Cool the batch to 5 °C. Slowly add 2.5 L of 10% w/w aqueous NaHCO3​ over 60 minutes.

    • Safety Warning: DFAA generates difluoroacetic acid ( pKa​≈1.2 ) as a byproduct. Neutralization will release significant volumes of CO2​ gas. Ensure the reactor vent is fully open to the scrubber.

  • Phase Separation: Warm to 20 °C, stop agitation, and allow phases to settle for 30 minutes. Drain the lower aqueous layer. Wash the organic layer with 1.5 L of brine, then dry over anhydrous Na2​SO4​ (or via azeotropic distillation).

  • Crystallization & Isolation: Concentrate the 2-MeTHF solution under reduced pressure (40 °C, 150 mbar) to roughly 1.5 L. Slowly charge 3.5 L of n-heptane while maintaining stirring. Cool the slurry to 0 °C and age for 2 hours to maximize crystallization. Filter the product via a Nutsche filter, wash the cake with cold heptane (500 mL), and dry in a vacuum oven at 45 °C to constant weight.

    • Expected Output: ~715–730 g (89–91% yield) of an off-white to pale yellow crystalline solid.

Analytical Validation Parameters

To confirm the structural integrity and purity of the isolated batch, verify against the following analytical markers:

  • HPLC Purity: > 99.0% (C18 Column, Water/MeCN with 0.1% TFA gradient).

  • ¹H NMR (400 MHz, CDCl₃): δ 8.35 (m, 1H, C4-H), 7.95 (s, 1H, C2-H), 7.40-7.30 (m, 3H, Ar-H), 5.95 (t, JH−F​ = 54.0 Hz, 1H, -CO-CH F₂), 3.85 (s, 3H, N-CH₃).

  • ¹⁹F NMR (376 MHz, CDCl₃): δ -122.5 (d, JF−H​ = 54.0 Hz, 2F).

  • Mass Spectrometry (ESI+): Calculated for C11​H10​F2​NO [M+H]⁺: 210.07; Found: 210.08.

References

  • Product Class 13: Indole and Its Derivatives. Thieme Connect.[3]

  • A Metal-Free Direct Decarboxylative Fluoroacylation of Indole Carboxylic Acids with Fluorinated Acids. The Journal of Organic Chemistry - ACS Publications.[4]

  • Friedel–Crafts Fluoroacetylation of Indoles with Fluorinated Acetic Acids for the Synthesis of Fluoromethyl Indol-3-yl Ketones under Catalyst- and Additive-Free Conditions. The Journal of Organic Chemistry - ACS Publications.[2]

  • Iron-Catalyzed Friedel–Crafts-type 3,5-Diacylation of Indoles. ACS Publications.[1]

Sources

Technical Notes & Optimization

Troubleshooting

optimizing temperature and solvent for 2,2-difluoro-1-(1-methyl-1H-indol-3-yl)ethan-1-one crystallization

Technical Support Center: Crystallization of 2,2-difluoro-1-(1-methyl-1H-indol-3-yl)ethan-1-one This guide provides comprehensive technical support for researchers, scientists, and drug development professionals focused...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Crystallization of 2,2-difluoro-1-(1-methyl-1H-indol-3-yl)ethan-1-one

This guide provides comprehensive technical support for researchers, scientists, and drug development professionals focused on optimizing the crystallization of 2,2-difluoro-1-(1-methyl-1H-indol-3-yl)ethan-1-one. The content is structured in a question-and-answer format to directly address common challenges and provide actionable, scientifically-grounded solutions.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of crystallizing 2,2-difluoro-1-(1-methyl-1H-indol-3-yl)ethan-1-one?

The primary goal is purification. Crystallization is a powerful technique used to separate a desired compound from impurities that may be present from a chemical reaction or extraction.[1][2] By dissolving the impure solid in a suitable solvent and allowing it to cool slowly, the target compound forms a highly organized crystal lattice, while impurities remain in the surrounding solution (mother liquor).[2][3] For pharmaceutical applications, achieving high purity and a stable crystalline form (polymorph) is critical for product safety, stability, and performance.[4]

Q2: What are the ideal characteristics of a solvent for this crystallization?

Choosing the right solvent is the most critical step in developing a successful crystallization protocol.[2][5] The ideal solvent should exhibit the following properties:

  • High Solubility at Elevated Temperatures: The compound should be highly soluble in the solvent at or near its boiling point to allow for complete dissolution.[6]

  • Low Solubility at Low Temperatures: The compound should have very low solubility in the same solvent at low temperatures (e.g., room temperature or 0-4 °C). This differential solubility is the driving force for crystallization upon cooling.[5][6]

  • Inertness: The solvent must not react chemically with the compound.

  • Volatility: The solvent should be sufficiently volatile to be easily removed from the final crystals during drying.

  • Impurity Profile: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain highly soluble in the cold solvent (staying in the mother liquor).

Q3: How does temperature control affect crystal quality and yield?

Temperature is a critical parameter that directly influences solubility and the rate of crystal growth.[7]

  • Dissolution Temperature: Heating the solution ensures the compound fully dissolves, creating a saturated or near-saturated solution.

  • Cooling Rate: A slow, controlled cooling rate is paramount. Rapid cooling causes the solution to become highly supersaturated quickly, leading to the rapid precipitation of small, often impure crystals.[8] A slow cooling process allows for the methodical growth of larger, more perfect crystals, which are typically purer.[8][9]

  • Final Temperature: Cooling the solution to a lower final temperature (e.g., in an ice bath) can decrease the compound's solubility further, thereby increasing the final yield.[6][7]

Experimental Workflow: A Step-by-Step Guide

This section outlines a systematic approach to developing a robust crystallization procedure for 2,2-difluoro-1-(1-methyl-1H-indol-3-yl)ethan-1-one.

Workflow Diagram: Crystallization Optimization

G cluster_0 Phase 1: Solvent Screening cluster_1 Phase 2: Trial Crystallization cluster_2 Phase 3: Troubleshooting & Optimization Start Crude Compound Screen Test Solubility in Various Solvents (Hot & Cold) Start->Screen Table Create Solubility Table Screen->Table Select Select Potential Single or Mixed Solvents Table->Select Dissolve Dissolve in Minimum Amount of Hot Solvent Select->Dissolve Cool Slowly Cool to Room Temperature Dissolve->Cool Chill Chill in Ice Bath (Optional, for Yield) Cool->Chill Filter Isolate Crystals (Vacuum Filtration) Chill->Filter Analyze Analyze Purity & Yield Filter->Analyze Problem Evaluate Outcome Problem->Analyze Success NoCrystals No Crystals Formed Problem->NoCrystals Fail OilingOut Oiling Out Occurred Problem->OilingOut Fail LowYield Yield is Poor Problem->LowYield Fail NoCrystals->Select Re-evaluate Solvent OilingOut->Select Try Different Solvent / Slower Cooling LowYield->Chill Optimize Final Temp / Solvent Volume

Caption: Workflow for crystallization optimization.

Protocol 1: Solvent Screening
  • Preparation: Place approximately 10-20 mg of the crude compound into several small test tubes.

  • Solvent Addition: To each tube, add a different potential solvent (e.g., water, ethanol, methanol, isopropanol, acetone, ethyl acetate, toluene, hexane) dropwise, starting with about 0.5 mL.

  • Room Temperature Test: Agitate each tube at room temperature. Record whether the compound is soluble, sparingly soluble, or insoluble.

  • Hot Test: For solvents in which the compound was not soluble at room temperature, gently heat the tube in a water bath towards the solvent's boiling point. Record if the compound dissolves.

  • Cooling Test: Allow the tubes that dissolved upon heating to cool slowly to room temperature, and then in an ice bath. Observe if crystals form.

  • Selection: A good candidate solvent is one where the compound is insoluble or sparingly soluble at room temperature but fully soluble when hot, and which produces crystals upon cooling.[6]

Data Presentation: Hypothetical Solvent Screening Results

SolventSolubility (Room Temp)Solubility (Hot)Observations on CoolingSuitability
WaterInsolubleInsoluble-Poor
HexaneInsolubleSparingly SolubleAmorphous PowderPoor
TolueneSparingly SolubleSolubleSlow Crystal GrowthGood Candidate
IsopropanolSolubleVery SolubleNo Crystals FormedPoor (Too Soluble)
Ethyl AcetateSparingly SolubleSolubleOiled Out InitiallyCaution
AcetoneSolubleVery Soluble-Poor (Too Soluble)

Troubleshooting Guide

Q4: My compound is not crystallizing, and the solution remains clear after cooling. What should I do?

This is a common issue that typically points to one of two problems: the solution is not sufficiently supersaturated, or nucleation is inhibited.[6][8]

  • Cause: Too Much Solvent: This is the most frequent reason for crystallization failure.[9]

    • Solution: Gently heat the solution to boil off a portion of the solvent, thereby increasing the compound's concentration. Allow it to cool again. Repeat until the solution becomes slightly cloudy (saturated) at the hot temperature before clearing, then cool.[9]

  • Cause: Inhibition of Nucleation: Crystal growth requires an initial "seed" or nucleation site.[10]

    • Solution 1 (Scratching): Gently scratch the inside surface of the flask at the air-liquid interface with a glass rod. The microscopic glass fragments can serve as nucleation sites.[1][8]

    • Solution 2 (Seeding): If you have a small crystal of the pure compound, add it to the cooled solution to induce crystallization.[8][11]

Q5: An oil is forming instead of solid crystals. How can I fix this?

This phenomenon, known as "oiling out," occurs when the solute separates from the solution as a liquid rather than a solid.[9][12] It often happens if the boiling point of the solvent is higher than the melting point of the compound or if significant impurities are present.[8][9] A related compound, 2,2-difluoro-1-(5-methoxy-1-methyl-1H-indol-3-yl)ethan-1-one, has a reported melting point of 123-127 °C, suggesting the target compound may have a similar thermal profile.[13]

  • Solution 1: Re-heat the solution to dissolve the oil, add a small amount of extra solvent to lower the saturation point, and allow it to cool much more slowly.[9] Placing the flask in an insulated container can help slow the cooling rate.

  • Solution 2: Change the solvent or use a solvent pair. Start by dissolving the compound in a "good" solvent where it is highly soluble, then slowly add a "poor" solvent (an anti-solvent) in which it is insoluble until the solution becomes faintly cloudy. Gentle warming should clarify it, and slow cooling may then produce crystals.[4][6]

Q6: My crystallization worked, but the yield is very low. How can I improve it?

A low yield suggests that a significant amount of your compound remained dissolved in the mother liquor.[8]

  • Cause: Too Much Solvent Used: Even if crystallization occurs, using an excessive amount of solvent will result in a greater portion of the compound staying in solution.[8][9]

    • Solution: During the dissolution step, be meticulous about adding only the minimum amount of hot solvent required to fully dissolve the solid.[5]

  • Cause: Insufficient Cooling: The solubility of the compound might still be significant at room temperature.

    • Solution: Once crystals have formed at room temperature, place the flask in an ice bath or refrigerator for at least 30 minutes to an hour to maximize the precipitation of the solid from the solution.[6]

  • Cause: Premature Filtration: Filtering the crystals while the solution is still warm will lead to significant loss of product. Ensure the solution has reached its final, low temperature before filtration.

Troubleshooting Decision Tree

G Start Problem Encountered During Crystallization NoCrystals No Crystals Formed Start->NoCrystals OilingOut Oily Layer Formed Start->OilingOut LowYield Yield is Poor Start->LowYield ClearSol Solution is Clear? NoCrystals->ClearSol BoilSolvent Action: Boil off some solvent to concentrate the solution. ClearSol->BoilSolvent Yes InduceNuc Action: Try scratching flask or adding a seed crystal. ClearSol->InduceNuc No (Cloudy) ReheatAdd Action: Reheat to dissolve, add more solvent, cool slower. OilingOut->ReheatAdd ChangeSolvent Action: Try a lower-boiling solvent or an anti-solvent system. OilingOut->ChangeSolvent CheckML Was minimal hot solvent used? LowYield->CheckML UseLess Action: Repeat using less solvent. CheckML->UseLess No CoolFurther Action: Ensure sufficient cooling (e.g., ice bath) before filtering. CheckML->CoolFurther Yes

Caption: Decision tree for common crystallization issues.

References

  • Title: 3.6F: Troubleshooting Source: Chemistry LibreTexts URL: [Link]

  • Title: Troubleshooting Common Issues with Crystallizer Equipment Source: Zhanghua - Filter Dryer URL: [Link]

  • Title: Chemistry Crystallization Source: SATHEE JEE - IIT Kanpur URL: [Link]

  • Title: Crystallization of Organic Compounds Source: Wiley Online Library URL: [Link]

  • Title: Recrystallization Definition, Principle &Purpose Source: PraxiLabs URL: [Link]

  • Title: Optimizing Crystallization Processes for Higher Yields Source: Zhanghua Dryer URL: [Link]

  • Title: Recrystallization of Drugs — Effect on Dissolution Rate Source: IntechOpen URL: [Link]

  • Title: Problems with Recrystallisations Source: University of York, Chemistry Teaching Labs URL: [Link]

  • Title: Recrystallization Guide: Process, Procedure, Solvents Source: Mettler Toledo URL: [Link]

  • Title: Optimization of crystallization conditions for biological macromolecules Source: NIH National Center for Biotechnology Information URL: [Link]

  • Title: Lab Procedure: Recrystallization Source: LabXchange URL: [Link]

  • Title: Recrystallization of Active Pharmaceutical Ingredients Source: SciSpace URL: [Link]

  • Title: Crystallization Problem Solutions Guide Source: Scribd URL: [Link]

  • Title: Guide for crystallization Source: University of Geneva URL: [Link]

  • Title: Modelling and control of combined cooling and antisolvent crystallization processes Source: MIT URL: [Link]

  • Title: Optimizing Batch Crystallization Cooling Profiles: The Design of Dynamic Experiments Approach Source: Taylor & Francis Online URL: [Link]

  • Title: Crystal structure of 1-methyl-3-[2,2,2-trifluoro-1-(1-methyl-1H-indol-3-yl) Source: NIH National Center for Biotechnology Information URL: [Link]

  • Title: 2,2-difluoro-1-(1-methyl-1H-indol-3-yl)ethan-1-one Source: NextSDS URL: [Link]

  • Title: CAS 1909296-42-9 | 2,2-Difluoro-1-(5-methoxy-1-methyl-1H-indol-3-yl)ethan-1-one Source: Hoffman Fine Chemicals URL: [Link]/)

Sources

Optimization

troubleshooting defluorination side reactions during indole difluoroacetylation

A Guide to Troubleshooting Defluorination Side Reactions Welcome to the technical support center for synthetic chemistry applications. As a Senior Application Scientist, my goal is to provide you with not just protocols,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Troubleshooting Defluorination Side Reactions

Welcome to the technical support center for synthetic chemistry applications. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower your research. This guide is dedicated to a persistent challenge in the synthesis of valuable pharmaceutical intermediates: the undesired defluorination during indole difluoroacetylation.

The introduction of a difluoroacetyl group at the C3 position of an indole is a critical transformation. The resulting difluoromethyl ketone moiety is a powerful bioisostere for hydroxyl and thiol groups, capable of enhancing metabolic stability, lipophilicity, and binding affinity. However, the very nature of the C-F bond, while strong, is susceptible to cleavage under certain reaction conditions, leading to a cascade of unwanted byproducts and complicating downstream processes.

This guide is structured as a series of questions you might be asking in the lab right now. We will diagnose the problem, explore the mechanistic culprits, and provide actionable, field-tested solutions.

Frequently Asked Questions (FAQs): First-Line Diagnostics
Q1: My reaction mixture is complex. How do I even know if defluorination is the problem?

Answer: The first step in troubleshooting is accurate diagnosis. A complex crude reaction mixture can be daunting, but specific analytical signatures point directly to defluorination.

  • ¹⁹F NMR Spectroscopy: This is your most powerful tool. Your desired product, a 3-(2,2-difluoroacetyl)indole, will typically show a doublet or a triplet (due to coupling with the α-proton) in the ¹⁹F NMR spectrum. The appearance of new, distinct signals, often upfield, can indicate monofluoroacetylated byproducts. The complete absence of a fluorine signal alongside the presence of a new singlet in the ¹H NMR around 2.1-2.5 ppm may suggest full dehalogenation to the simple acetyl indole.

  • LC-MS Analysis: Liquid Chromatography-Mass Spectrometry is invaluable for identifying species by their mass-to-charge ratio. Look for masses corresponding to the loss of one fluorine atom (M-19) or two fluorine atoms (M-38) relative to your expected product mass. This provides direct evidence of defluorination events.

  • Fluoride Ion Analysis: For quantitative assessment, you can measure the amount of free fluoride (F⁻) released into the reaction mixture or aqueous workup using a Fluoride Ion-Selective Electrode (ISE).[1] This method is highly sensitive and confirms C-F bond cleavage has occurred.[2]

Q2: What are the fundamental chemical reasons defluorination happens during my reaction?

Answer: Defluorination is not a random event; it is driven by specific chemical pathways. Understanding these mechanisms is key to preventing them. There are three primary culprits:

  • Nucleophilic Substitution/Elimination: This is the most common pathway. The carbon atom of the difluoroacetyl group is highly electrophilic. Strong nucleophiles, particularly hard nucleophiles like hydroxide (from water) or alkoxides, can directly attack this carbon, leading to the displacement of a fluoride ion.[3][4] Similarly, strong bases can abstract the α-proton, initiating an E1cb-type elimination mechanism, especially under harsh conditions.[5]

  • Reductive Defluorination: This pathway involves the transfer of an electron to the difluoroacetyl group, forming a radical anion which then expels a fluoride ion.[6] This can be an issue in reactions using metallic reagents, certain photocatalytic setups, or if unintended reducing agents are present.[7]

  • Solvent- and Temperature-Induced Decomposition: High temperatures can promote degradation pathways. Furthermore, certain dipolar aprotic solvents, like DMF or DMSO, can interact with and weaken the C-F bond, making it more susceptible to cleavage.[8]

In-Depth Troubleshooting Guides
Problem 1: My primary issue is low yield of the desired product, with significant monofluoro- and/or non-fluoro byproducts detected.

This is a classic sign that your reaction conditions are too harsh or that nucleophilic contaminants are present. The goal is to find a "gentler" path to the product.

Root Cause Analysis & Corrective Actions

The workflow below will guide you through a systematic optimization process to mitigate defluorination.

G cluster_reagents Action for Step 1 cluster_base Action for Step 2 cluster_temp Action for Step 3 cluster_atmosphere Action for Step 4 start Low Yield & Defluorination Byproducts Observed check_reagents Step 1: Verify Reagent & Solvent Quality start->check_reagents check_base Step 2: Evaluate Base System check_reagents->check_base  If problem persists action_reagents Use freshly distilled/anhydrous solvents. Ensure high purity of indole and acylating agent. Strictly avoid moisture. check_reagents->action_reagents check_temp Step 3: Optimize Temperature check_base->check_temp  If problem persists action_base Switch to a weaker, non-nucleophilic base (see Table 1). Perform reaction under base-free conditions if possible. Optimize base stoichiometry (start with 1.1 eq). check_base->action_base check_atmosphere Step 4: Ensure Inert Atmosphere check_temp->check_atmosphere  If problem persists action_temp Run a temperature screen (e.g., 60°C, 80°C, 100°C). Lower temperature to find the minimum required for conversion. Longer reaction time at lower temp > shorter time at higher temp. check_temp->action_temp success Improved Yield & Purity Achieved check_atmosphere->success  Monitor by LC-MS/¹⁹F NMR action_atmosphere Degas solvent before use. Run reaction under a positive pressure of inert gas (N₂ or Ar). check_atmosphere->action_atmosphere

Caption: Troubleshooting workflow for mitigating defluorination.

Experimental Protocol 1: Systematic Reaction Re-Optimization

This protocol assumes a starting point of an indole reacting with a difluoroacetyl source (e.g., difluoroacetic acid or its anhydride) in a solvent.

  • Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the indole substrate (1.0 eq).

  • Inerting: Seal the flask with a septum and purge with dry nitrogen or argon for 10-15 minutes.

  • Solvent & Reagent Addition: Add anhydrous solvent (e.g., 1,2-dichloroethane (DCE) or toluene) via syringe.[9] Add the difluoroacetylating agent (e.g., difluoroacetic acid, 3.0 eq).[9] If a base is required, add the chosen base from Table 1.

  • Reaction: Lower the flask into an oil bath pre-heated to the desired temperature (start with a lower temperature, e.g., 80 °C).

  • Monitoring: After a set time (e.g., 2 hours), carefully take a small aliquot from the reaction mixture. Quench it with water, extract with a suitable solvent (e.g., ethyl acetate), and analyze by TLC and LC-MS to assess conversion and byproduct formation.

  • Adjustment: Based on the monitoring results, you can decide to increase the temperature, extend the reaction time, or stop the reaction.

  • Work-up: Upon completion, cool the reaction to room temperature. Proceed with a standard aqueous work-up, being mindful that prolonged exposure to basic aqueous solutions can cause post-reaction defluorination. A rapid wash with saturated NaHCO₃ followed by brine is often sufficient.

Table 1: Impact of Base Selection on Defluorination Risk

Base TypeExamplesDefluorination RiskRationale
Strong, Nucleophilic NaOH, KOH, NaOMeVery High Directly attacks the electrophilic α-carbon, causing substitution.[3]
Inorganic Carbonates K₂CO₃, Cs₂CO₃Moderate to High Moderately basic and can generate nucleophilic species in the presence of trace water.
Inorganic Phosphates K₃PO₄, K₂HPO₄Low to Moderate Generally weaker, bulkier, and less nucleophilic. Often a good first choice for optimization.[10]
Organic Amines Triethylamine, DIPEAVariable Can act as a base or nucleophile. Risk increases with temperature. Can complicate purification.
Base-Free N/ALowest Ideal if the reaction proceeds without a base, such as Friedel-Crafts with difluoroacetic acid.[9]
Problem 2: The reaction is clean but stalls, giving low conversion even after extended time.

This scenario suggests an issue with reactivity rather than stability. The activation energy for the desired reaction is not being overcome, while the conditions are mild enough to prevent side reactions.

Root Cause Analysis & Corrective Actions

  • Insufficient Electrophilicity: The difluoroacetylating agent may not be sufficiently "activated." Friedel-Crafts acylation of indoles with difluoroacetic acid, for instance, often requires high temperatures (reflux) to generate the reactive trifluoroacetyl cation via dehydration.[9]

    • Solution: If using a mild agent, consider switching to a more reactive one, such as chlorodifluoroacetic anhydride or using an additive. For example, some protocols use sodium chlorodifluoroacetate (SCDA), which self-activates at moderate temperatures to form the active ester.[11]

  • Low Indole Nucleophilicity: If your indole substrate is decorated with electron-withdrawing groups (e.g., -NO₂, -CN, -SO₂R), its nucleophilicity is significantly reduced.[9]

    • Solution 1: Increase the reaction temperature incrementally (e.g., in 10 °C steps) while carefully monitoring for the onset of defluorination.

    • Solution 2: If applicable to your synthetic route, consider performing the difluoroacetylation before installing the electron-withdrawing group.

    • Solution 3: Switch to a more forcing set of conditions or a different catalytic system known to work for electron-poor heterocycles, such as those employing stronger Lewis acids, but be aware this may increase defluorination risk.

  • Solvent Mismatch: The solvent may not be optimal for the reaction mechanism.

    • Solution: While non-polar solvents like DCE are often "safer," a more polar aprotic solvent like NMP might be required to achieve full conversion, especially for less reactive substrates.[11] If you switch to a polar aprotic solvent, be prepared to re-optimize the temperature downwards to control for potential side reactions.[8]

Table 2: Comparison of Common Difluoroacetylation Reagents

ReagentTypical ConditionsProsCons
Difluoroacetic Acid Reflux in DCE or Toluene[9]Inexpensive, water is the only byproduct.Requires high temperatures; may not work for deactivated indoles.
Difluoroacetic Anhydride 0 °C to RT with a baseMore reactive than the acid.Can be harsh, moisture-sensitive.
Sod. Chlorodifluoroacetate 90-130 °C in DMF or NMP[11]Effective for a range of indoles, unique reactivity.Can also generate difluorocarbene; requires specific temperature control.
Photocatalytic Reagents Visible light, photocatalyst[10][12]Very mild conditions.May have substrate limitations; potential for reductive side reactions.
Analytical Methods & Purification
Protocol 2: Purification of 3-(2,2-difluoroacetyl)indoles

The similar polarity of the desired product and its defluorinated analogs makes purification a significant challenge. Prevention is always better than a difficult separation.

  • Crude Analysis: Before attempting purification, run a crude ¹H and ¹⁹F NMR to assess the ratio of product to byproducts. This will inform the difficulty of the separation.

  • Flash Column Chromatography:

    • Stationary Phase: Standard silica gel is typically effective.

    • Mobile Phase: A gradient of ethyl acetate in hexanes or dichloromethane in hexanes is a good starting point. The defluorinated byproducts are typically less polar than the desired difluoroacetylated product. A shallow gradient is crucial for achieving separation.

    • Tip: Use a high-purity, less-polar solvent system to maximize resolution between closely eluting spots.

  • Crystallization: If chromatography fails to provide pure material, crystallization can be an excellent alternative.[13]

    • Solvent Screening: Screen for single or binary solvent systems where the desired product has lower solubility than the impurities, especially upon cooling. Common systems include ethyl acetate/hexanes, dichloromethane/pentane, or isopropanol/water.

Mechanistic Overview of Defluorination Pathways

Understanding the "enemy" is critical. The diagram below illustrates the primary mechanistic pathways that lead to the undesired loss of fluorine from the target molecule.

G cluster_nucleophilic Nucleophilic Attack Pathway cluster_reductive Reductive Pathway IndoleCF2H Desired Product (Indole-COCF₂H) Intermediate1 Tetrahedral Intermediate IndoleCF2H->Intermediate1 Attack at α-carbon RadicalAnion Radical Anion [Indole-COCF₂H]•⁻ IndoleCF2H->RadicalAnion Single Electron Transfer Nu Nucleophile (e.g., OH⁻, H₂O) Nu->IndoleCF2H Product_MonoF Monofluoro Byproduct (Indole-COCFH(Nu)) Intermediate1->Product_MonoF F⁻ loss Electron Electron Source (e.g., Photocatalyst, Metal) Electron->IndoleCF2H Product_Radical Defluorinated Radical RadicalAnion->Product_Radical F⁻ loss Product_MonoF_Reductive Monofluoro Byproduct (Indole-COCFH₂) Product_Radical->Product_MonoF_Reductive H• abstraction

Caption: Key mechanistic pathways for defluorination side reactions.

References
  • Reductive Defluorination and Mechanochemical Decomposition of Per- and Polyfluoroalkyl Substances (PFASs): From Present Knowledge to Future Remediation Concepts. MDPI. [Link]

  • Mapping the Reaction Coordinates of Enzymatic Defluorination. PMC. [Link]

  • Friedel–Crafts Fluoroacetylation of Indoles with Fluorinated Acetic Acids for the Synthesis of Fluoromethyl Indol-3-yl Ketones under Catalyst- and Additive-Free Conditions. ACS Publications. [Link]

  • Mild Chlorodifluoroacylation of Indoles via Self-Activation of Sodium Chlorodifluoroacetate. ACS Publications. [Link]

  • Recent Progress and Challenges in Microbial Defluorination and Degradation for Sustainable Remediation of Fluorinated Xenobiotics. MDPI. [Link]

  • Analytical Methods for Fluorides, Hydrogen Fluoride, and Fluorine. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • Defluoroalkylation of Trifluoromethane with Organolithium Reagents: Mechanism and Synthesis of Fluoroalkenes. ResearchGate. [Link]

  • Mechanism of defluorination of enflurane. Identification of an organic metabolite in rat and man. PubMed. [Link]

  • Visible Light-Induced C-F Bond Activation for the Difluoroalkylation of Indoles. PMC. [Link]

  • Matrix-independent screening of defluorination in vitro and in vivo. PMC. [Link]

  • Activating PFAS to Unlock Efficient Defluorination. ACS Publications. [Link]

  • Solvent- and Catalyst-Free Synthesis of gem-Difluorinated and Polyfluoroarylated Compounds with Nucleophilic or Electrophilic Fluorine-Containing Reaction Partners, Respectively. MDPI. [Link]

  • Visible-Light Photocatalytic Tri- and Difluoroalkylation Cyclizations: Access to a Series of Indole[2,1- a]isoquinoline Derivatives in Continuous Flow. PubMed. [Link]

  • Controllable defluorination of fluorinated graphene and weakening of C–F bonding under the action of nucleophilic dipolar solvent. RSC Publishing. [Link]

  • Matrix-independent screening of defluorination in vitro and in vivo. PubMed. [Link]

  • Optimization and Testing of an SPE-LC/q-TOF Analytical Method for the Detection of PFAS Degradation Products in Water Treatment Processes. ACS Publications. [Link]

  • An efficient difluorohydroxylation of indoles using selectfluor as a fluorinating reagent. PubMed. [Link]

  • Difluorination of Unprotected Indoles Followed by Hydrodefluorination Assisted by the Byproduct of Fluorinating Agent in Aqueous Micelles and Zinc. ResearchGate. [Link]

  • Solvent‐Assistant Purification for the Synthesis of Indole Derivatives Catalyzed by Solid Acid. Wiley Online Library. [Link]

  • Aerobic Transition-Metal-Free Visible-Light Photoredox Indole C-3 Formylation Reaction. ACS Publications. [Link]

  • Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism. PubMed. [Link]

  • Specific Solvent Issues with Fluorination. WordPress. [Link]

  • New Indole Derivative Heterogeneous System for the Synergistic Reduction and Oxidation of Various Per-/Polyfluoroalkyl Substances: Insights into the Degradation/Defluorination Mechanism. PubMed. [Link]

  • In Situ Generated Fluorinated Iminium Salts for Difluoromethylation and Difluoroacetylation. ACS Publications. [Link]

  • Complete Defluorination of Perfluorinated Compounds by Hydrated Electrons Generated from 3-Indole-acetic-acid in Organomodified Montmorillonite. PMC. [Link]

  • Complete Defluorination of Perfluorinated Compounds by Hydrated Electrons Generated from 3-Indole-acetic-acid in Organomodified Montmorillonite. ResearchGate. [Link]

  • Direct Fluoroacylation of Indole with Perfluoroalkyl Iodides. ResearchGate. [Link]

  • Visible-Light-Triggered Difluoroacetylation/Cyclization of Chromone-Tethered Alkenes Enabling Synthesis of Tetrahydroxanthones. ACS Publications. [Link]

  • Direct Conversion of Indoles to 3,3-Difluoro-2-oxindoles via Electrophilic Fluorination. ACS Publications. [Link]

  • Photoinduced catalyst-free difluoromethylation–cyclization of indole derivatives via electron donor–acceptor complexes under visible light. RSC Publishing. [Link]

  • Transition metal-catalyzed C–H functionalizations of indoles. RSC Publishing. [Link]

  • Radical-Mediated Dearomatization of Indoles with Sulfinate Reagents for the Synthesis of Fluorinated Spirocyclic Indolines. ACS Publications. [Link]

  • Overview on PFAS analytical methods. Publications Office of the European Union. [Link]

  • Copper-Catalyzed C–H Difluoroalkylations and Perfluoroalkylations of Alkenes and (Hetero)arenes. ACS Publications. [Link]

  • Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). MDPI. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Mass Spectrometry Fragmentation of 2,2-difluoro-1-(1-methyl-1H-indol-3-yl)ethan-1-one

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is para...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Fluorinated indole derivatives, such as 2,2-difluoro-1-(1-methyl-1H-indol-3-yl)ethan-1-one, are of significant interest due to their potential biological activities. Mass spectrometry (MS) stands as a cornerstone analytical technique for the characterization of these molecules, providing invaluable information on their molecular weight and structure through the analysis of their fragmentation patterns.

This guide offers a comprehensive analysis of the predicted and comparative mass spectrometry fragmentation patterns of 2,2-difluoro-1-(1-methyl-1H-indol-3-yl)ethan-1-one. By delving into the fundamental principles of fragmentation and comparing with non-fluorinated analogs, we provide a robust framework for the interpretation of mass spectra for this class of compounds.

Molecular Structure and Predicted Fragmentation Pathways

The fragmentation of 2,2-difluoro-1-(1-methyl-1H-indol-3-yl)ethan-1-one under mass spectrometric conditions is primarily governed by the presence of the ketone functional group and the relative stability of the resulting fragments. The molecular structure features a 1-methylindole moiety linked to a difluoroethanone group at the 3-position.

The most probable fragmentation pathway for ketones is α-cleavage, which involves the breaking of the carbon-carbon bond adjacent to the carbonyl group.[1][2] This process leads to the formation of a stable acylium ion. In the case of our target molecule, two α-cleavage events are possible:

  • Cleavage 'A' : Breakage of the bond between the carbonyl carbon and the difluoromethyl group. This is the most favored pathway as it results in the formation of a highly resonance-stabilized 1-methyl-1H-indole-3-carbonyl cation.

  • Cleavage 'B' : Breakage of the bond between the carbonyl carbon and the indole ring. This is less likely due to the strength of the aryl-carbonyl bond.

Ketones may also undergo a McLafferty rearrangement; however, this is not anticipated for the target molecule due to the absence of a γ-hydrogen atom relative to the carbonyl group.[3]

Further fragmentation is expected to occur within the indole nucleus itself, a common characteristic observed in the mass spectra of various indole derivatives.[4][5]

Below is a DOT language script visualizing the predicted primary fragmentation pathway.

G cluster_main Predicted Fragmentation of 2,2-difluoro-1-(1-methyl-1H-indol-3-yl)ethan-1-one mol Molecular Ion (M+.) 2,2-difluoro-1-(1-methyl-1H-indol-3-yl)ethan-1-one frag1 Fragment 1 (Base Peak) 1-methyl-1H-indole-3-carbonyl cation mol->frag1 α-Cleavage 'A' frag2 Fragment 2 Difluoromethyl radical (neutral loss) mol->frag2 α-Cleavage 'A'

Caption: Predicted primary fragmentation pathway via α-cleavage.

Comparative Analysis with a Non-Fluorinated Analog

To underscore the influence of the difluoromethyl group on the fragmentation pattern, a comparison with a non-fluorinated analog, 1-(1-methyl-1H-indol-3-yl)ethan-1-one, is instructive. For the non-fluorinated analog, α-cleavage would result in the loss of a methyl radical (•CH₃), a less stable radical compared to the difluoromethyl radical (•CHF₂). The stability of the leaving radical can influence the relative abundance of the fragment ions.

The presence of the highly electronegative fluorine atoms in the target molecule is expected to stabilize the resulting acylium ion, making the α-cleavage that leads to its formation a particularly favorable event. This would likely result in the 1-methyl-1H-indole-3-carbonyl cation being the base peak in the mass spectrum.

G cluster_fluorinated Fluorinated Compound cluster_nonfluorinated Non-Fluorinated Analog mol1 Molecular Ion (M+.) Target Molecule frag1 Acylium Cation (Base Peak) mol1->frag1 α-Cleavage loss1 Loss of •CHF₂ mol1->loss1 mol2 Molecular Ion (M+.) Analog frag2 Acylium Cation mol2->frag2 α-Cleavage loss2 Loss of •CH₃ mol2->loss2

Caption: Comparative fragmentation of fluorinated vs. non-fluorinated analogs.

Hypothetical Experimental Data

m/z (predicted)Proposed Fragment StructureFragmentation PathwayRelative Abundance
221[M]+• (Molecular Ion)-Moderate
1721-methyl-1H-indole-3-carbonyl cationα-CleavageHigh (Base Peak)
1441-methyl-1H-indole cationLoss of CO from m/z 172Moderate
130Quinolinium-like cationRearrangement and loss of CH₂ from m/z 144Moderate to Low

Experimental Protocol for Mass Spectrometric Analysis

To obtain a mass spectrum for 2,2-difluoro-1-(1-methyl-1H-indol-3-yl)ethan-1-one, a standard protocol using Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) is recommended. ESI is a soft ionization technique suitable for polar and thermally labile molecules.[4][6]

1. Sample Preparation

  • Dissolve the compound in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

  • Prepare a working solution by diluting the stock solution to 1-10 µg/mL with the mobile phase.

2. Liquid Chromatography (LC) Conditions

  • Column: A standard C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient from 5% to 95% B over several minutes.

  • Flow Rate: 0.2-0.4 mL/min.

  • Injection Volume: 1-5 µL.

3. Mass Spectrometry (MS) Conditions

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5-4.5 kV.

  • Drying Gas (N₂) Flow: 8-12 L/min.

  • Drying Gas Temperature: 300-350 °C.

  • Nebulizer Pressure: 30-50 psi.

  • Scan Range: m/z 50-500.

  • For Tandem MS (MS/MS): Select the predicted molecular ion (m/z 221) as the precursor ion and apply collision-induced dissociation (CID) with varying collision energies to observe the fragment ions.

G cluster_workflow LC-MS Experimental Workflow A Sample Preparation (1-10 µg/mL in mobile phase) B LC Separation (C18 Column) A->B C ESI+ Ionization B->C D Mass Analysis (e.g., Q-TOF) C->D E Data Interpretation D->E

Caption: A typical workflow for LC-MS analysis.

Conclusion

The mass spectrometry fragmentation of 2,2-difluoro-1-(1-methyl-1H-indol-3-yl)ethan-1-one is predicted to be dominated by a characteristic α-cleavage, leading to the formation of a stable 1-methyl-1H-indole-3-carbonyl cation. This fragmentation pattern, influenced by the difluoromethyl group, provides a clear diagnostic marker for the identification and structural confirmation of this and related compounds. The comparative analysis with non-fluorinated analogs highlights the directing effect of the fluorine atoms in mass spectrometric fragmentation. The provided experimental protocol offers a robust starting point for the successful acquisition of high-quality mass spectra for this class of molecules, aiding in the advancement of research and development in the pharmaceutical and chemical sciences.

References

  • Fiveable. (2025, August 15). α-cleavage: Organic Chemistry Study Guide.
  • NC State University Libraries. (n.d.). 12.3 Mass Spectrometry of Some Common Functional Groups – Organic Chemistry.
  • Unknown. (2023, June 26). Alpha cleavage (with Aldehydes, Ketones and Carboxylic acids).
  • Li, Y., et al. (2005). Characterizing the Electrospray Ionization Mass Spectral Fragmentation Pattern of Indole Derivatives Synthesized From 2-keto Glycosides. Journal of Mass Spectrometry, 40(4), 452-457.
  • JoVE. (2024, December 5). Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation.
  • ChemistNATE. (2014, February 13). Mass Spectrometry: Alpha Cleavage of Ketones. YouTube.
  • ResearchGate. (n.d.). Analysis of Monoterpenoid Indole Alkaloids Using Electrospray Ionization Tandem Mass Spectrometry.
  • Benchchem. (2025). Confirming the Identity of Indole-3-acetylglycine: A Comparative Guide to High-Resolution Mass Spectrometry.
  • ResearchGate. (n.d.). Two competing ionization processes in electrospray mass spectrometry of indolyl benzo[b]carbazoles: Formation of M+• versus [M+H]+.
  • Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355.

Sources

Comparative

Strategic Fluorination of the Indole Scaffold: A Comparative Guide to α,α-Difluoroethanone and Trifluoromethyl Analogues

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Imperative of Fluorine in Drug Design The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged sc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Imperative of Fluorine in Drug Design

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in bioactive natural products and its ability to interact with a wide array of biological targets.[1][2] In the relentless pursuit of optimizing drug candidates, the strategic incorporation of fluorine has become an indispensable tool. Fluorination can profoundly modulate a molecule's metabolic stability, lipophilicity, binding affinity, and pKa, transforming a promising lead into a clinical candidate.[3][4]

This guide moves beyond a general discussion of fluorination to provide an in-depth, comparative analysis of two distinct and strategic approaches to modifying the indole core:

  • 2,2-Difluoro-1-(1-methyl-1H-indol-3-yl)ethan-1-one : An analogue featuring an α,α-difluoro-ketone moiety attached to the C3 position.

  • Trifluoromethyl Indole Analogues : A broad class of compounds where a trifluoromethyl (CF₃) group is typically installed on the indole ring itself (e.g., at C2, C5, C7) or on a side chain.

While both strategies leverage the unique properties of fluorine, they result in compounds with fundamentally different physicochemical characteristics, synthetic accessibility, and pharmacological implications. This guide will dissect these differences, providing the experimental data and field-proven insights necessary for researchers to make informed decisions in their drug discovery programs.

Physicochemical and Bioisosteric Rationale: Two Divergent Paths

The choice between an α,α-difluoro-ketone and a trifluoromethyl group is not arbitrary; it is a strategic decision based on the desired modulation of a compound's properties and its intended interaction with a biological target.

The α,α-Difluoro-ketone Moiety: A Polar Pharmacophore with Unique Hydration Properties

The introduction of two fluorine atoms alpha to a carbonyl group creates a highly polarized and electron-deficient center. This has several critical consequences:

  • Hydration to Gem-diol: The most distinctive feature of α,α-difluoro-ketones is their propensity to form stable, hydrated gem-diol forms in aqueous environments.[5] This transformation is driven by the strong electron-withdrawing nature of the adjacent fluorine atoms, making the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by water. This hydrated form can act as a transition-state analogue or a potent hydrogen-bond donor, mimicking interactions of hydroxyl or carboxylate groups.

  • Bioisosterism: Due to this hydration potential, the difluoro-ketone is not a simple bioisostere of a standard ketone. Instead, it can be considered a metabolically stable mimic of other functional groups. For instance, studies on GABA-B receptor agonists have shown that a difluoromethyl ketone derivative was a potent agonist, while its non-fluorinated ketone counterpart was completely inactive, demonstrating the pivotal role of this specific fluorinated moiety.[6]

  • Pharmacokinetic Profile: While less studied than trifluoromethylated compounds, difluoromethyl ketones have shown potential for favorable pharmacokinetic profiles. In some cases, they have demonstrated bioavailability and in vivo efficacy, suggesting they are not universally prone to rapid metabolism or elimination.[5][6]

The Trifluoromethyl (CF₃) Group: A Stable Modulator of Lipophilicity and Metabolism

The trifluoromethyl group is one of the most widely used fluorinated motifs in medicinal chemistry for distinct and reliable reasons:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong (bond dissociation energy of ~485 kJ/mol), making the CF₃ group highly resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes.[3] This often serves to block metabolic hotspots on an aromatic ring or alkyl chain.

  • Increased Lipophilicity: The CF₃ group is significantly more lipophilic than a hydrogen or methyl group, which can enhance membrane permeability and improve oral absorption. This property is frequently leveraged to increase a compound's volume of distribution and target engagement within hydrophobic binding pockets.[3][7]

  • Potent Electron-Withdrawing Effects: As a strong electron-withdrawing group, the CF₃ group can significantly lower the pKa of nearby basic amines or modulate the electronics of an aromatic ring system, which can be crucial for optimizing target binding affinity.[3]

  • Bioisosterism: The CF₃ group is often considered a bioisostere for groups like chlorine or isopropyl, although its steric and electronic properties are unique.[3] In a notable example, a CF₃ group was successfully used to replace an aliphatic nitro group in CB1 receptor allosteric modulators, resulting in compounds with greater potency and improved metabolic stability.[8][9]

Comparative Data Summary
Property3-Indolyl-α,α-difluoroethanone MoietyTrifluoromethyl (CF₃) Group on Indole
Primary Role Acts as a key pharmacophore, often hydrated.[6]Modulates physicochemical properties (metabolic stability, lipophilicity).[3]
Electronic Effect Strongly electron-withdrawing, polarizes C=O bond.Strongly electron-withdrawing.[3]
Lipophilicity (LogP) Moderately lipophilic; hydration significantly increases polarity.[5]Significantly increases lipophilicity.[7]
Hydrogen Bonding Hydrated (gem-diol) form is a potent H-bond donor.Can participate in weak H-bonds, but primarily engages in hydrophobic interactions.
Metabolic Stability Generally stable, but less explored than CF₃.[5]High metabolic stability due to strong C-F bonds.[3]
Unique Feature Reversible hydration to a stable gem-diol.[5]Chemically and metabolically robust.
Common Bioisostere for Hydrated form can mimic hydroxyls, phosphates, or carboxylates.Chlorine, isopropyl group, aliphatic nitro group.[3][8]

Synthesis Strategies and Experimental Protocols

The synthetic accessibility of these two classes of compounds differs significantly. Trifluoromethylated indoles are often built using commercially available precursors, while the synthesis of 2,2-difluoro-1-(indol-3-yl)ethan-1-one requires a multi-step approach starting from the parent indole.

Diagram: Synthetic Workflow Comparison

G cluster_0 Synthesis of 2,2-Difluoro-1-(1-methyl-1H-indol-3-yl)ethan-1-one cluster_1 Synthesis of Trifluoromethyl Indole Analogues A 1-Methyl-1H-indole B 1-(1-Methyl-1H-indol-3-yl)ethan-1-one A->B Step 1: 3-Acylation C 2,2-Difluoro-1-(1-methyl-1H-indol-3-yl)ethan-1-one B->C Step 2: α,α-Difluorination D Trifluoromethylated Precursor (e.g., 2-alkynylaniline) E Trifluoromethylated Indole D->E Domino Trifluoromethylation/ Cyclization F Further Functionalization E->F Standard Transformations

Caption: Comparative synthetic workflows for the two classes of fluorinated indoles.

Protocol 1: Synthesis of 2,2-Difluoro-1-(1-methyl-1H-indol-3-yl)ethan-1-one

This synthesis is a two-step process involving a Friedel-Crafts acylation followed by an electrophilic difluorination.

Step 1: 3-Acylation of 1-Methylindole

  • Rationale: The C3 position of indole is highly nucleophilic and the preferred site for electrophilic substitution. Using a Lewis acid like BF₃·OEt₂ with acetic anhydride is an effective method for 3-acylation under mild conditions.[10]

  • Methodology:

    • To a stirred solution of 1-methyl-1H-indole (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add acetic anhydride (1.2 eq).

    • Slowly add boron trifluoride diethyl etherate (BF₃·OEt₂) (1.5 eq) dropwise over 10 minutes. The reaction mixture may change color.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

    • Carefully quench the reaction by pouring it into a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 1-(1-methyl-1H-indol-3-yl)ethan-1-one.

Step 2: α,α-Difluorination of 3-Acetyl-1-methylindole

  • Rationale: Direct electrophilic difluorination of an activated methylene group (like the one adjacent to the ketone and the indole ring) can be achieved with potent electrophilic fluorinating agents. The reaction often proceeds via a monofluorinated intermediate; the second fluorination is typically the rate-limiting step and may require a base to facilitate enolization.[11]

  • Methodology:

    • Dissolve 1-(1-methyl-1H-indol-3-yl)ethan-1-one (1.0 eq) in anhydrous acetonitrile (MeCN).

    • Add Selectfluor® (N-chloromethyl-N'-fluorotriethylenediammonium bis(tetrafluoroborate)) (2.5 eq).

    • Add a mild base such as quinuclidine or aqueous NaHCO₃ (2.0 eq) to promote the enolization of the monofluorinated intermediate.[11]

    • Heat the reaction mixture to 50-70 °C and stir for 12-24 hours, monitoring by ¹⁹F NMR or LC-MS. The monofluorinated intermediate will appear first, followed by the desired difluorinated product.

    • Upon completion, cool the reaction to room temperature and dilute with water.

    • Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

    • Purify by flash column chromatography to yield 2,2-difluoro-1-(1-methyl-1H-indol-3-yl)ethan-1-one.

Protocol 2: Synthesis of a 2-(Trifluoromethyl)indole Analogue

This protocol describes a modern domino trifluoromethylation/cyclization strategy.

  • Rationale: This efficient method uses a copper-CF₃ reagent (derived from fluoroform) to simultaneously trifluoromethylate and cyclize a 2-alkynylaniline precursor, providing direct access to 2-CF₃-indoles.[12]

  • Methodology:

    • To an oven-dried reaction vessel, add the N-tosyl-protected 2-alkynylaniline substrate (1.0 eq), CuCF₃ reagent (1.5 eq), and anhydrous DMF under a nitrogen atmosphere.

    • Add TMEDA (N,N,N',N'-tetramethylethylenediamine) (2.0 eq) as a ligand and promoter.

    • Heat the reaction mixture to 80-100 °C and stir for 8-16 hours, monitoring by TLC or LC-MS.

    • After cooling, quench the reaction with aqueous ammonium chloride (NH₄Cl) solution and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

    • Purify the crude product via flash column chromatography to afford the 2-(trifluoromethyl)indole derivative. The N-tosyl group can be removed under standard conditions if required.

Comparative Biological Performance and Strategic Applications

The distinct properties of these two fluorinated indole classes dictate their applications in drug discovery, targeting different classes of proteins and employing different mechanistic principles.

Diagram: Target Class Propensity

Caption: Common biological target classes for the two distinct fluorination strategies.

2,2-Difluoro-1-(indol-3-yl)ethanone: A Tool for Agonism and Enzyme Inhibition

The ability of the α,α-difluoro-ketone to exist as a hydrated gem-diol makes it particularly suited for targets where hydrogen bonding and precise geometry are critical for activity.

  • GPCR Agonism: As demonstrated in the GABA-B receptor system, the hydrated difluoro-ketone can act as a powerful agonist where the non-fluorinated analogue is inert.[6] This suggests the gem-diol effectively mimics the key interactions of the endogenous ligand's carboxylate group, providing a template for designing novel agonists for other GPCRs.

  • Enzyme Inhibition: The gem-diol is a classic transition-state analogue for proteases and other hydrolases that proceed through a tetrahedral intermediate. By mimicking this high-energy state, difluoro-ketone inhibitors can exhibit extremely high potency and selectivity.

Trifluoromethyl Indoles: The Workhorse for Kinase Inhibitors and Allosteric Modulators

The CF₃ group's role is typically less about direct pharmacophoric interaction and more about optimizing the overall properties of the molecule to enhance binding and improve its drug-like characteristics.

  • Kinase Inhibition: The ATP-binding pocket of kinases contains key hydrophobic regions. The lipophilic CF₃ group is frequently used to exploit these interactions, leading to enhanced potency and selectivity. Numerous approved and clinical-stage kinase inhibitors incorporate an indole or azaindole scaffold, where fluorination is a key strategy for improving the pharmacokinetic profile.[13]

  • GPCR Allosteric Modulation: Allosteric sites on GPCRs are often less conserved and more hydrophobic than orthosteric sites.[14][15][16] Trifluoromethylated indoles have proven highly effective as positive allosteric modulators (PAMs) and negative allosteric modulators (NAMs). For the CB1 receptor, replacing a metabolically labile nitro group with a robust CF₃ group led to PAMs with higher potency and better metabolic stability, showcasing a classic application of this bioisosteric switch.[8][9][17]

Conclusion and Future Perspectives

The choice between synthesizing a 2,2-difluoro-1-(indol-3-yl)ethan-1-one derivative and a trifluoromethyl indole analogue is a critical decision in drug design. It is a choice between creating a potent, polar pharmacophore with unique chemical properties and employing a robust, lipophilic group to enhance metabolic stability and binding.

  • Choose the α,α-difluoro-ketone strategy when the goal is to create a potent agonist or a transition-state enzyme inhibitor, particularly when mimicking a hydroxyl- or carboxylate-containing ligand. The key is to leverage its unique hydration property as a central part of the binding hypothesis.

  • Choose the trifluoromethyl strategy when the objective is to improve the drug-like properties of an existing lead, such as blocking metabolic degradation, increasing potency through hydrophobic interactions, or improving membrane permeability. This is the more established and versatile strategy for general lead optimization.

As synthetic methodologies for organofluorine chemistry continue to advance, the ability to precisely install these and other fluorinated motifs will expand. Future work will likely involve creating hybrid molecules that leverage multiple types of fluorination to fine-tune biological activity, offering even greater control to medicinal chemists in their quest to design the next generation of therapeutics.

References

A numbered list of all cited sources with full details and clickable URLs is provided below.

  • Feng, M., Zhang, H., et al. (2022). Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. PMC. [Link]

  • J.P. Bégué, D. Bonnet-Delpon. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC. [Link]

  • Narayana, B., et al. (2005). Biomedical Importance of Indoles. PMC. [Link]

  • D. O’Hagan. (2024). 3,3-Difluorooxetane-A Versatile Functional Group for Bioisosteric Replacements in Drug Discovery. PubMed. [Link]

  • Gregory, K. J., et al. (2013). Practical Strategies and Concepts in GPCR Allosteric Modulator Discovery: Recent Advances with Metabotropic Glutamate Receptors. PMC. [Link]

  • Sandford, G., et al. (2024). Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. PMC. [Link]

  • Wang, C., et al. (2016). Acylation of indoles via photoredox catalysis: a route to 3-acylindoles. RSC Publishing. [Link]

  • Li, Z., et al. (2024). Pd-Catalyzed Direct C7 Trifluoromethylation of Indolines with Umemoto's Reagent. ACS Publications. [Link]

  • Colby, D. A., et al. (2013). Evaluation of Difluoromethyl Ketones as Agonists of the γ-Aminobutyric Acid Type B (GABAB) Receptor. ACS Publications. [Link]

  • T. Ishii, et al. (2023). Assessing the Bioisosterism of the Trifluoromethyl Group with a Protease Probe. ResearchGate. [Link]

  • Miyaji, H., et al. (2000). A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride. ACS Publications. [Link]

  • Kumar, P., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Chula Digital Collections. [Link]

  • Gregory, K. J., et al. (2016). Practical Strategies and Concepts in GPCR Allosteric Modulator Discovery: Recent Advances with Metabotropic Glutamate Receptors. ACS Publications. [Link]

  • Unknown author. (2017). 3-acetylindole. Sciencemadness Discussion Board. [Link]

  • Hsieh, P.-C., et al. (2025). Identification of sulfonylated indolo[1,2-a]quinolines as EGFR tyrosine kinase inhibitors. Springer Link. [Link]

  • Colby, D. A., et al. (2024). Stability Studies of β-Amino- and β-Hydroxy Difluoromethyl Ketones in Rat Serum and Rat Liver Microsomes. PMC. [Link]

  • Brown, A. J., et al. (2018). Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts. PMC. [Link]

  • Wang, X., et al. (2018). Metal-free oxidative trifluoromethylation of indoles with CF3SO2Na on the C2 position. PMC. [Link]

  • Gouverneur, V., et al. (2023). Catalytic, Dearomative 2,3-Difluorination of Indoles. ChemRxiv. [Link]

  • Kim, J.-C., et al. (2022). Synthesis of DPIE [2-(1,2-Diphenyl-1H-indol-3-yl)ethanamine] Derivatives and Their Regulatory Effects on Pro-Inflammatory Cytokine Production in IL-1β-Stimulated Primary Human Oral Cells. MDPI. [Link]

  • Greig, I. R., et al. (2019). The trifluoromethyl group as a bioisosteric replacement of the aliphatic nitro group in CB1 receptor positive allosteric modulators. Loughborough University Research Repository. [Link]

  • Geng, D., et al. (2012). Design, Synthesis, and Evaluation of 3,5-Disubstituted 7-Azaindoles as Trk Inhibitors with Anticancer and Antiangiogenic Activities. ACS Publications. [Link]

  • Kumar, P., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. The Thai Journal of Pharmaceutical Sciences. [Link]

  • Unknown author. (n.d.). Electrophilic Fluorination. Bryn Mawr College. [Link]

  • Unknown author. (2026). (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. [Link]

  • Unknown author. (n.d.). Synthesis and Derivatization of N-Trifluoromethylated Indoles. Synfacts. [Link]

  • Greig, I. R., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. ACS Publications. [Link]

  • Tran, P. H., et al. (2025). A Simple, Effective, Green Method for the Regioselective 3-Acylation of Unprotected Indoles. ResearchGate. [Link]

  • Ahmed, K., et al. (2018). (PDF) A Facile Route towards the Synthesis of 2-(1H-indol-3-yl)-acetamides Using 1,1-Carbonyldiimidazole. ResearchGate. [Link]

  • Olejniczak, S., et al. (2020). Bioconversion of Biologically Active Indole Derivatives with Indole-3-Acetic Acid-Degrading Enzymes from Caballeronia glathei DSM50014. MDPI. [Link]

  • Wang, S., et al. (2019). Ligand- and Additive-Free 2-Position-Selective Trifluoromethylation of Heteroarenes Under Ambient Conditions. Frontiers. [Link]

  • El-Gamal, M. I., et al. (2020). Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. PMC. [Link]

  • Greig, I. R., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. PubMed. [Link]

  • Percy, J. M., et al. (2014). One-pot synthesis of difluoromethyl ketones by a difluorination/fragmentation process. RSC Publishing. [Link]

  • Shmatova, O. I., et al. (2022). Synthesis and Reactions of 3-Halogenated 2-CF 3 -Indoles. MDPI. [Link]

  • Kim, J.-C., et al. (2022). Synthesis of DPIE [2-(1,2-Diphenyl-1 H-indol-3-yl)ethanamine] Derivatives and Their Regulatory Effects on Pro-Inflammatory Cytokine Production in IL-1β-Stimulated Primary Human Oral Cells. PubMed. [Link]

  • Conn, P. J., et al. (2009). Opportunities and challenges in the discovery of allosteric modulators of GPCRs for treating CNS disorders. PMC. [Link]

  • Němec, I., et al. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journals. [Link]

  • Biswas, T. (2021). Electrophilic Fluorination using 3 different reagents. YouTube. [Link]

  • Tsui, G. C. (2018). Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. Organic Chemistry Portal. [Link]

  • Unknown author. (2016). Synthesis of Trifluoromethylated Scaffolds for Lead Structure Research. Johannes Gutenberg-Universität Mainz. [Link]

  • Li, J., et al. (2022). Boron Trifluoride Etherate Promoted Regioselective 3-Acylation of Indoles with Anhydrides. MDPI. [Link]

  • Romagnoli, R., et al. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. MDPI. [Link]

  • Unknown author. (2013). Synthesis of 3-fluoro-oxindoles and phenyl fluoroacetic acid derivatives. Durham e-Theses. [Link]

Sources

Validation

Optimizing HPLC Method Validation for Fluorinated Indoles: A Comparative Guide to 2,2-difluoro-1-(1-methyl-1H-indol-3-yl)ethan-1-one Purity

As pharmaceutical pipelines increasingly incorporate halogenated motifs to modulate pharmacokinetics and target affinity, analytical scientists face complex separation challenges.1 (CAS: 1694420-45-5) is a highly functio...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As pharmaceutical pipelines increasingly incorporate halogenated motifs to modulate pharmacokinetics and target affinity, analytical scientists face complex separation challenges.1 (CAS: 1694420-45-5) is a highly functionalized intermediate requiring rigorous purity control[1]. Quantifying its purity is not trivial; the synthesis often yields closely related byproducts, such as des-fluoro, mono-fluoro, and N-demethylated analogs.

As a Senior Application Scientist, I approach method development not by merely running gradients, but by engineering the chromatographic environment to exploit the specific physicochemical properties of the analyte. This guide objectively compares stationary phase performances and provides a self-validating, 2 methodology for accurate purity determination[2].

The Causality of Column Selection: C18 vs. PFP

Standard Alkyl (C18) stationary phases rely predominantly on dispersive hydrophobic interactions. When attempting to resolve 2,2-difluoro-1-(1-methyl-1H-indol-3-yl)ethan-1-one from its mono-fluoro counterpart (2-fluoro-1-(1-methyl-1H-indol-3-yl)ethan-1-one), C18 columns often exhibit co-elution. The subtle difference in hydrophobicity generated by a single fluorine atom is frequently insufficient to achieve baseline resolution.

To engineer a robust method, we must pivot from purely hydrophobic retention to orthogonal selectivity.3 introduce multiple retention mechanisms: π−π interactions with the indole ring, strong dipole-dipole interactions highly sensitive to the analyte's C-F bonds, and rigid shape selectivity[3]. This multi-modal retention profile selectively delays highly fluorinated analytes compared to their non-fluorinated analogs, providing 4[4].

Table 1: Chromatographic Performance Comparison (C18 vs. PFP)
ParameterStandard C18 (Alkyl)PFP (Pentafluorophenyl)Causality / Mechanism
Retention Time (API) 4.2 min6.8 minEnhanced dipole-dipole retention on PFP
Resolution (API vs Mono-fluoro) 1.1 (Co-elution)2.4 (Baseline)PFP shape selectivity & C-F dipole recognition
Tailing Factor ( Tf​ ) 1.61.1PFP phases shield residual silanols from the indole nitrogen
Theoretical Plates (N) ~8,500~12,400Superior mass transfer kinetics for aromatic compounds
Method Validation Lifecycle

The recently revised 5 mandates a lifecycle approach to analytical validation, emphasizing that a method must be proven "fit for its intended purpose" across its entire reportable range[5].

ValidationWorkflow A 1. Method Development Column Screening (C18 vs PFP) B 2. Selectivity Optimization (Dipole-Dipole & Pi-Pi Interactions) A->B C 3. ICH Q2(R2) Validation Protocol Initiation B->C D Specificity & Range (0.05% to 120%) C->D E Accuracy & Precision (RSD ≤ 2.0%) C->E F LOD / LOQ Determination (S/N ≥ 10) C->F G Validated Purity Method Ready for Routine QC D->G E->G F->G

Fig 1. ICH Q2(R2) guided lifecycle for fluorinated indole HPLC method validation.

Step-by-Step Methodology: The Self-Validating PFP Protocol

To ensure data integrity, the following protocol is designed as a self-validating system. If the System Suitability Test (SST) fails, the sequence automatically halts, preventing the generation of invalid data.

1. Mobile Phase Preparation
  • Mobile Phase A (Aqueous): 0.1% Formic acid in ultra-pure water. Causality: Formic acid suppresses the ionization of the indole nitrogen (pKa ~ 16, but basic impurities vary), ensuring analytes remain in a neutral state for consistent retention and preventing secondary interactions with silica silanols.

  • Mobile Phase B (Organic): 0.1% Formic acid in Acetonitrile.

2. Standard & Sample Preparation
  • Diluent: 50:50 Water:Acetonitrile. Causality: Matching the diluent to the initial gradient conditions prevents solvent-front distortion and peak splitting.

  • API Target Concentration: 1.0 mg/mL for purity determination.

3. Chromatographic Execution
  • Column: High-Strength Silica (HSS) PFP Column, 100 x 2.1 mm, 1.7 µm.

  • Gradient Program:

    • 0.0 - 1.0 min: 10% B

    • 1.0 - 7.0 min: 10% 60% B

    • 7.0 - 8.5 min: 60% 90% B (Column Wash)

    • 8.5 - 10.0 min: 10% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 35°C (Stabilizes mass transfer kinetics).

  • Detection: UV at 254 nm (with PDA scanning from 200-400 nm for peak purity).

4. System Suitability Testing (SST)

Prior to analyzing unknown batches, inject a resolution mixture containing the API and the mono-fluoro impurity.

  • Pass Criteria: Resolution ( Rs​ ) > 1.5, Tailing Factor < 1.5, and 6 2.0% for 6 replicate injections of the 100% standard[6].

Validation Results Summary

Following the execution of the protocol, the method was validated against7 for pharmaceutical purity methods[7].

Table 2: ICH Q2(R2) Method Validation Summary
Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental Result (PFP Method)Status
System Precision (RSD) 2.0% (n=6)0.85%Pass
Linearity Range 8[8]50% to 150% ( R2 = 0.9998)Pass
Accuracy (Recovery) 98.0% - 102.0%99.4% - 100.6% across 3 levelsPass
Specificity (Peak Purity) 9[9]Purity Angle < Purity ThresholdPass
LOD / LOQ S/N 3 (LOD), S/N 10 (LOQ)LOD: 0.015 µg/mL, LOQ: 0.05 µg/mLPass
Conclusion

For highly functionalized molecules like 2,2-difluoro-1-(1-methyl-1H-indol-3-yl)ethan-1-one, traditional C18 methods fall short due to a lack of orthogonal retention mechanisms. By transitioning to a PFP stationary phase, analysts can leverage dipole-dipole and π−π interactions to achieve baseline resolution of critical fluorinated pairs. When coupled with a self-validating SST protocol, this methodology ensures robust, ICH Q2(R2) compliant purity determination suitable for rigorous drug development workflows.

Sources

Comparative

A Researcher's Guide to Comparative X-ray Crystallography Analysis: The Case of 2,2-difluoro-1-(1-methyl-1H-indol-3-yl)ethan-1-one

In the landscape of modern drug discovery and materials science, a deep understanding of molecular architecture is paramount. X-ray crystallography stands as the gold standard for elucidating the three-dimensional struct...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery and materials science, a deep understanding of molecular architecture is paramount. X-ray crystallography stands as the gold standard for elucidating the three-dimensional structure of crystalline solids at atomic resolution. This guide provides a comprehensive framework for the comparative analysis of X-ray crystallography data, centered on the promising but as-yet structurally uncharacterized molecule, 2,2-difluoro-1-(1-methyl-1H-indol-3-yl)ethan-1-one.

Due to the current absence of published crystallographic data for our target molecule, this guide will take a proactive and instructive approach. We will use the closely related trifluoro-analogue, 1-methyl-3-[2,2,2-trifluoro-1-(1-methyl-1H-indol-3-yl)ethyl]-1H-indole, as a case study for comparison. Furthermore, we will provide a detailed, field-proven protocol for researchers to determine and analyze the crystal structure of 2,2-difluoro-1-(1-methyl-1H-indol-3-yl)ethan-1-one, enabling a direct and meaningful comparison.

This guide is designed for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and the practical steps necessary for rigorous crystallographic analysis.

The Significance of Fluorinated Indole Scaffolds

The indole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] The introduction of fluorine atoms can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. The difluoroacetyl group in our target molecule is of particular interest for its potential to act as a bioisostere for other functional groups and to influence intermolecular interactions through hydrogen bonding and dipole-dipole interactions. A definitive crystal structure would provide invaluable insights into its conformational preferences and packing motifs, guiding future drug design efforts.

Comparative Crystallographic Data

To facilitate a meaningful comparison, we will first examine the crystallographic data of a structurally related compound. The selection of a suitable analogue is critical; it should share a significant portion of the core structure while differing in the specific region of interest (in this case, the fluorinated ethyl versus acetyl group).

Case Study: 1-methyl-3-[2,2,2-trifluoro-1-(1-methyl-1H-indol-3-yl)ethyl]-1H-indole

The crystal structure of this trifluoro-analogue provides a valuable reference point.[2] Key crystallographic parameters are summarized in the table below.

Parameter 1-methyl-3-[2,2,2-trifluoro-1-(1-methyl-1H-indol-3-yl)ethyl]-1H-indole 2,2-difluoro-1-(1-methyl-1H-indol-3-yl)ethan-1-one (Hypothetical)
Chemical FormulaC₂₀H₁₇F₃N₂C₁₁H₉F₂NO
Formula Weight358.36209.19
Crystal SystemMonoclinicTo be determined
Space GroupP2₁/cTo be determined
a (Å)10.0033(3)To be determined
b (Å)12.9427(3)To be determined
c (Å)16.2699(7)To be determined
α (°)90To be determined
β (°)102.571(4)To be determined
γ (°)90To be determined
Volume (ų)2055.96(12)To be determined
Z4To be determined
Density (calc) (Mg/m³)1.157To be determined
R-factor (%)4.7To be determined
CCDC NumberNot explicitly found in searchTo be determined

Data for the trifluoro-analogue is sourced from a published study.[2] The column for the target difluoro-compound is intentionally left blank to emphasize the need for experimental determination.

Experimental Protocol: From Crystal to Structure

The following section outlines a detailed, step-by-step methodology for the single-crystal X-ray diffraction analysis of 2,2-difluoro-1-(1-methyl-1H-indol-3-yl)ethan-1-one. This protocol is designed to be a self-validating system, with checkpoints to ensure data quality at each stage.

1. Crystallization

  • Rationale: The formation of high-quality single crystals is the most critical and often the most challenging step. The goal is to encourage slow, ordered growth of crystals suitable for diffraction (typically 0.1-0.5 mm in each dimension).

  • Protocol:

    • Dissolve 5-10 mg of purified 2,2-difluoro-1-(1-methyl-1H-indol-3-yl)ethan-1-one in a minimal amount of a suitable solvent (e.g., acetone, ethyl acetate, or a mixture).

    • Employ various crystallization techniques, such as slow evaporation, vapor diffusion with an anti-solvent (e.g., hexane, pentane), or cooling of a saturated solution.

    • Monitor for crystal growth over several days to weeks.

    • Once suitable crystals have formed, carefully harvest them using a cryo-loop.

2. Data Collection

  • Rationale: A high-quality dataset is essential for an accurate structure solution. Modern diffractometers with sensitive detectors are crucial for this process.

  • Protocol:

    • Mount the selected crystal on the goniometer head of a single-crystal X-ray diffractometer (e.g., a Bruker D8 VENTURE or Rigaku XtaLAB).

    • Cool the crystal to a low temperature (typically 100 K) using a cryostream to minimize thermal vibrations and radiation damage.

    • Perform an initial unit cell determination to assess crystal quality and determine the crystal system.

    • Collect a full sphere of diffraction data using a well-defined data collection strategy (e.g., a series of omega and phi scans).

3. Data Reduction and Structure Solution

  • Rationale: The raw diffraction images must be processed to obtain a list of reflection intensities, which are then used to solve the phase problem and generate an initial electron density map.

  • Protocol:

    • Integrate the raw diffraction images to obtain the intensities of the reflections using software such as SAINT or CrysAlisPro.

    • Apply corrections for Lorentz and polarization effects, and perform an absorption correction (e.g., multi-scan).

    • Determine the space group from the systematic absences in the data.

    • Solve the crystal structure using direct methods or Patterson methods with software like SHELXT or SIR. This will provide an initial model of the molecular structure.

4. Structure Refinement and Validation

  • Rationale: The initial structural model is refined against the experimental data to improve its accuracy and to determine the final atomic positions and displacement parameters.

  • Protocol:

    • Refine the structural model using full-matrix least-squares on F² with a program such as SHELXL.

    • Locate and add hydrogen atoms to the model, typically in calculated positions.

    • Refine the model anisotropically for all non-hydrogen atoms.

    • Validate the final structure using tools like PLATON or the IUCr's checkCIF service. This will check for any geometric or crystallographic issues.

Below is a Graphviz diagram illustrating the experimental workflow for X-ray crystallography.

experimental_workflow cluster_synthesis Sample Preparation cluster_data_collection Data Collection cluster_analysis Data Analysis synthesis Synthesis & Purification crystallization Crystallization synthesis->crystallization mounting Crystal Mounting & Cooling crystallization->mounting diffraction X-ray Diffraction mounting->diffraction reduction Data Reduction diffraction->reduction solution Structure Solution reduction->solution refinement Structure Refinement solution->refinement validation Structure Validation refinement->validation final_structure Final Crystal Structure validation->final_structure CIF & Report

Caption: Experimental workflow for single-crystal X-ray crystallography.

Comparative Structural Analysis: A Predictive Framework

Once the crystal structure of 2,2-difluoro-1-(1-methyl-1H-indol-3-yl)ethan-1-one is determined, a detailed comparative analysis with its trifluoro-analogue can be performed. The following aspects should be considered:

  • Molecular Conformation: Compare the torsion angles around the bond connecting the indole ring and the fluorinated side chain. The presence of a carbonyl group in the difluoro-compound may lead to a more planar conformation compared to the trifluoro-analogue.

  • Crystal Packing and Intermolecular Interactions: Analyze the packing arrangement of the molecules in the unit cell. Look for differences in hydrogen bonding, halogen bonding (C-F···X interactions), and π-π stacking. The difluoroacetyl group offers a hydrogen bond acceptor (the carbonyl oxygen) that is absent in the trifluoroethyl group, which could lead to significantly different packing motifs.

  • Influence of Fluorination: Assess how the different fluorinated substituents influence the overall crystal packing and intermolecular forces. The increased number of fluorine atoms in the trifluoro-analogue may lead to a higher propensity for halogen bonding.

A visual comparison of the key structural features can be represented by the following diagram:

structural_comparison cluster_difluoro 2,2-difluoro-1-(1-methyl-1H-indol-3-yl)ethan-1-one cluster_trifluoro Trifluoro-Analogue df_conformation Molecular Conformation df_packing Crystal Packing df_conformation->df_packing df_interactions Intermolecular Interactions (H-bonds, π-stacking) df_packing->df_interactions comparison Comparative Analysis df_interactions->comparison tf_conformation Molecular Conformation tf_packing Crystal Packing tf_conformation->tf_packing tf_interactions Intermolecular Interactions (Halogen bonds, π-stacking) tf_packing->tf_interactions tf_interactions->comparison

Caption: Logical flow for comparative structural analysis.

Conclusion and Future Directions

This guide provides a comprehensive roadmap for the X-ray crystallographic analysis of 2,2-difluoro-1-(1-methyl-1H-indol-3-yl)ethan-1-one and its comparison with a structurally related analogue. By following the detailed experimental protocol and analytical framework presented, researchers can obtain a high-quality crystal structure and derive valuable insights into the solid-state properties of this promising molecule.

The determination of this crystal structure will not only contribute to the fundamental understanding of fluorinated indole derivatives but also provide a solid foundation for the rational design of new therapeutic agents and functional materials. The resulting crystallographic data, once obtained, should be deposited in the Cambridge Structural Database (CSD) to benefit the wider scientific community.[3][4][5]

References

  • Journal of Molecular Structure. (n.d.). Elsevier. Retrieved from [Link][6][7][8][9]

  • Acta Crystallographica Section E: Structure Reports Online. (n.d.). International Union of Crystallography. Retrieved from [Link][10][11][12][13][14]

  • Zhou, J., et al. (2014). Crystal structure of 1-methyl-3-[2,2,2-trifluoro-1-(1-methyl-1H-indol-3-yl)ethyl]-1H-indole. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 10), o1156–o1157. Retrieved from [Link][2]

  • Cambridge Crystallographic Data Centre. (n.d.). Access Structures. Retrieved from [Link][3][15]

  • McMaster University Libraries. (n.d.). Cambridge Crystallographic Structural Database: WebCSD. Retrieved from [Link][16]

  • Fun, H. K., et al. (2011). Methyl 3-(1H-indol-3-yl)propanoate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 8), o2121. Retrieved from [Link][17]

  • FIZ Karlsruhe. (2018). Free, unified deposition and access of crystal structure data. Retrieved from [Link][4]

  • Cambridge Crystallographic Data Centre. (n.d.). The Largest Curated Crystal Structure Database. Retrieved from [Link][5]

  • Arshad, M., et al. (2013). Synthesis and crystal structure of (E)-3-(2-methyl-1H-indol-3-yl)-1-(4-methylphenyl)propenone. Synthetic Communications, 43(1), 48-54. Retrieved from [Link][18]

  • Furuya, T., et al. (2018). Methyl 1-methyl-1H-indole-3-carboxylate. IUCrData, 3(11), x181728. Retrieved from [Link][19]

  • Mohamed-Ezzat, M., et al. (2024). Synthesis and crystal structure of 5-{(E)-[(1H-indol-3-ylformamido)methyl]amino}-2-methoxy-N-(propan-2-yl)benzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 2), 203-207. Retrieved from [Link][1]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2-difluoro-1-(1-methyl-1H-indol-3-yl)ethan-1-one
Reactant of Route 2
Reactant of Route 2
2,2-difluoro-1-(1-methyl-1H-indol-3-yl)ethan-1-one
© Copyright 2026 BenchChem. All Rights Reserved.